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  • Product: 5-Fluoro-2-(isoxazol-5-yl)phenol
  • CAS: 876149-59-6

Core Science & Biosynthesis

Foundational

5-Fluoro-2-(isoxazol-5-yl)phenol: A Technical Guide for Medicinal Chemistry

Abstract This technical guide provides a comprehensive analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol , a critical pharmacophore in modern drug discovery. Often utilized as a bioisostere for carboxylic acids or as a scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol , a critical pharmacophore in modern drug discovery. Often utilized as a bioisostere for carboxylic acids or as a scaffold in voltage-gated sodium channel (NaV) inhibitors, this compound offers unique electronic and steric properties due to the interplay between the phenolic hydroxyl, the electron-withdrawing fluorine, and the isoxazole heterocycle. This document details its physicochemical profile, validated synthetic pathways, and applications in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[1]

The compound is a disubstituted phenol derivative characterized by an isoxazole ring at the ortho position and a fluorine atom at the meta position relative to the hydroxyl group (para to the isoxazole).

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 5-Fluoro-2-(1,2-oxazol-5-yl)phenol
Molecular Formula C

H

FNO

Molecular Weight 179.15 g/mol
Exact Mass 179.0383
Catalog Reference JRD0849 (Merck/Sigma)Representative commercial ID
Precursor CAS 105300-38-7Refers to 6-Fluorochromone
Table 2: Predicted Physicochemical Parameters
ParameterValue (Predicted)Significance in Drug Design
cLogP ~2.3 - 2.6Moderate lipophilicity; suitable for CNS penetration.
pKa (Phenol) ~7.5 - 8.2More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing isoxazole and fluorine.
TPSA ~46 ŲFavorable for membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Phenolic OH)Critical for active site binding (e.g., Ser/Thr residues).
H-Bond Acceptors 3 (N, O in ring, F)Interaction points for backbone amides or water bridges.

Synthetic Pathways[3]

The synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol is most efficiently achieved through the ring-opening and recyclization of 6-fluorochromone . This route is preferred over cross-coupling methods (e.g., Suzuki) due to atom economy and the avoidance of unstable boronic acids.

Primary Route: Chromone Transformation

The reaction involves the nucleophilic attack of hydroxylamine on the electrophilic C2 position of the chromone, followed by ring opening and subsequent dehydration-cyclization to form the isoxazole ring.

Reaction Scheme Logic:

  • Nucleophilic Attack: NH

    
    OH attacks C2 of 6-fluorochromone.
    
  • Ring Opening: The pyrone ring opens to form a transient oxime intermediate.

  • Cyclization: The oxime oxygen attacks the carbonyl carbon (formerly C4 of chromone).

  • Dehydration: Loss of water yields the aromatic isoxazole.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_conditions Reaction Conditions Chromone 6-Fluorochromone (CAS: 105300-38-7) Intermediate Oxime Intermediate (Transient) Chromone->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Hydroxylamine HCl (NH2OH·HCl) + Base Reagent->Intermediate Product 5-Fluoro-2-(isoxazol-5-yl)phenol (Target) Intermediate->Product Cyclodehydration (-H2O) Cond1 Solvent: Ethanol/Pyridine Cond2 Temp: 80-90°C Cond3 Time: 4-12 Hours

Caption: One-pot synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol from 6-fluorochromone via hydroxylamine-mediated ring transformation.

Experimental Protocols

Protocol A: Synthesis from 6-Fluorochromone

Validating Source: Standard methodology for isoxazolyl phenols adapted from chromone chemistry [1, 2].

Materials:

  • 6-Fluorochromone (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (1.5 eq)

  • Pyridine (anhydrous) or Sodium Acetate/Ethanol

  • Ethyl Acetate (EtOAc), HCl (1M), Brine

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluorochromone (e.g., 1.64 g, 10 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.04 g, 15 mmol) followed by pyridine (2 mL) or sodium acetate (1.23 g, 15 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C (oil bath temperature) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove pyridine/excess hydroxylamine.

    • Wash the organic layer with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification: Concentrate the filtrate. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc/Hexanes).
    
  • Characterization:

    • 1H NMR (DMSO-d6): Look for the isoxazole proton singlet (~8.5-8.8 ppm) and the disappearance of the chromone C2/C3 protons. The phenolic OH should appear as a broad singlet (exchangeable) around 10-11 ppm.

Medicinal Chemistry Applications

Pharmacophore Analysis

This scaffold is highly valued in inhibitor design for Voltage-Gated Sodium Channels (NaV1.7, NaV1.8) , which are targets for pain management. The 5-fluoro-2-(isoxazol-5-yl)phenol moiety serves as a "warhead" or anchor that mimics the electrostatic profile of salicylates but with distinct metabolic stability.

  • Intramolecular H-Bonding: The ortho relationship between the phenol OH and the isoxazole nitrogen allows for a strong intramolecular hydrogen bond. This locks the conformation, reducing the entropic penalty upon binding to a protein target.

  • Fluorine Effect: The fluorine atom at the 5-position (meta to OH) lowers the pKa of the phenol, increasing its acidity and potential to serve as a stronger H-bond donor. It also blocks metabolic oxidation at the typically labile para-position (relative to the isoxazole).

Visualization: Pharmacophore Interaction Map

Pharmacophore Phenol_OH Phenolic OH (H-Bond Donor) Isoxazole_N Isoxazole N (H-Bond Acceptor) Phenol_OH->Isoxazole_N Intramolecular H-Bond (Conformational Lock) Target_Ser Serine/Thr (Side Chain) Phenol_OH->Target_Ser Intermolecular H-Bond Target_Backbone Backbone NH Isoxazole_N->Target_Backbone Water-Mediated H-Bond Fluorine Fluorine (C5) (Metabolic Block) Target_Pocket Hydrophobic Pocket Fluorine->Target_Pocket Polar Interaction Ring Aromatic Core (Pi-Stacking) Ring->Target_Pocket Van der Waals

Caption: Interaction map showing the conformational locking role of the isoxazole-phenol motif and key binding vectors.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for substituted phenols and isoxazoles.

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.

References

  • Synthesis of Isoxazoles from Chromones

    • Title: "Reactions of Chromones with Hydroxylamine: A Facile Synthesis of 5-(2-Hydroxyphenyl)isoxazoles."
    • Context: Defines the regioselectivity of the ring-opening/closing mechanism used in Protocol A.
    • Source:Journal of Heterocyclic Chemistry (General reference for chromone-hydroxylamine chemistry).
    • Related Patent: WO2010079443A1 (Sulfonamide derivatives) - Describes the use of 6-fluorochromone in heterocycle synthesis.
    • URL:

  • Medicinal Chemistry of Isoxazoles

    • Title: "Advances in isoxazole chemistry and their role in drug discovery."
    • Source:RSC Advances, 2025.[3]

    • URL:

  • Compound Data & Catalog

    • Title: "5-Fluoro-2-(isoxazol-5-yl)phenol (JRD0849)"
    • Source: Sigma-Aldrich / Merck.
    • URL: (Search: JRD0849)

  • Precursor Availability

    • Title: "6-Fluorochromone (CAS 105300-38-7)"[1][2]

    • Source: TCI Chemicals / PubChem.
    • URL:

Sources

Exploratory

Physicochemical Characterization of 5-Fluoro-2-(isoxazol-5-yl)phenol: A Strategic Guide

This guide outlines the comprehensive physicochemical characterization of 5-Fluoro-2-(isoxazol-5-yl)phenol , a specialized heterocyclic scaffold with significant potential in medicinal chemistry as a bioisostere for carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive physicochemical characterization of 5-Fluoro-2-(isoxazol-5-yl)phenol , a specialized heterocyclic scaffold with significant potential in medicinal chemistry as a bioisostere for carboxylic acids or a privileged structure in kinase and receptor ligand design.[1][2]

Executive Summary

5-Fluoro-2-(isoxazol-5-yl)phenol represents a specific class of ortho-heteroaryl phenols where the interplay between the phenolic hydroxyl group, the electron-withdrawing isoxazole ring, and the fluorine substituent dictates its "drug-like" properties.[1][2] This guide provides a self-validating technical framework for characterizing this compound, focusing on its ionization behavior (pKa), lipophilicity (LogP/D), and solid-state stability.[1][2]

The presence of the isoxazol-5-yl moiety at the ortho position creates a unique intramolecular electronic environment, distinct from its isoxazol-3-yl isomers, while the 5-fluoro substitution enhances metabolic stability and modulates acidity.[1][2]

Structural Analysis & Molecular Logic[1][2]

The Fluorine Effect (C5 Substitution)

The introduction of a fluorine atom at the C5 position of the phenol ring serves two critical functions in drug design:

  • Metabolic Blockade: It blocks the metabolically vulnerable para-position relative to the isoxazole (or meta to the phenol), preventing rapid oxidative metabolism (e.g., by CYP450s).[2]

  • pKa Modulation: Through its strong inductive effect (-I), fluorine increases the acidity of the phenolic proton, potentially lowering the pKa by 0.3–0.5 log units compared to the non-fluorinated analog.[2]

The Isoxazole-Phenol Interaction (Ortho-Effect)

Unlike 2-(isoxazol-3-yl)phenol, where a strong intramolecular hydrogen bond (IMHB) forms between the phenolic OH and the isoxazole nitrogen, the isoxazol-5-yl attachment presents the isoxazole oxygen (O1) proximal to the phenolic hydroxyl.[1][2]

  • Conformation: The interaction between the hard phenolic hydrogen and the isoxazole oxygen is weaker than an OH···N bond.[2] This results in greater rotational freedom around the C(phenol)-C(isoxazole) bond, potentially leading to higher aqueous solubility but reduced membrane permeability compared to its rigid 3-yl isomer.[1][2]

  • Electronic Pull: The isoxazole ring acts as a strong electron-withdrawing group (EWG), stabilizing the phenolate anion and significantly lowering the pKa relative to phenol (pKa ~9.95).[2]

Physicochemical Profiling Protocols

Ionization Constant (pKa) Determination

Accurate pKa determination is the cornerstone of characterizing this molecule, as it exists in a neutral/anionic equilibrium at physiological pH.

Protocol: UV-Metric Spectrophotometric Titration

  • Principle: The conjugation of the phenolate anion with the isoxazole ring causes a bathochromic shift (Red Shift) in the UV spectrum upon deprotonation.

  • Methodology:

    • Prepare a 10 mM stock solution in DMSO.[2]

    • Titrate in an aqueous buffer system (ionic strength adjusted with 0.15 M KCl) across a pH range of 2.0 to 12.0.

    • Monitor UV absorbance at 250–350 nm.[2]

    • Data Analysis: Use the Henderson-Hasselbalch equation to plot absorbance vs. pH.[2] The inflection point represents the pKa.

  • Expected Result: Anticipated pKa range: 6.8 – 7.8 . (The combined EWG effects of the isoxazole and fluorine render this phenol significantly more acidic than unsubstituted phenol).

Lipophilicity (LogP and LogD)

Protocol: Miniaturized Shake-Flask & HPLC Retention

  • Standard LogP (Neutral Species): Determine in octanol/water at pH < 4.0 (to ensure the neutral species dominates).

  • LogD7.4 (Physiological): Since the pKa is likely near 7.4, the distribution coefficient (LogD) is critical.

    • Equation:

      
      [1][2]
      
    • Significance: If pKa ≈ 7.4, the compound will be ~50% ionized, effectively reducing its membrane permeability by half compared to the neutral form.

Solubility Profiling (Kinetic vs. Thermodynamic)

The solubility of 5-Fluoro-2-(isoxazol-5-yl)phenol is highly pH-dependent.[1][2]

pH ConditionStateSolubility Prediction
pH 1.2 (Gastric) NeutralLow (Limits dissolution rate)
pH 6.5 (Intestinal) EquilibriumModerate
pH 7.4 (Blood) Anionic/NeutralHigh (Driven by ionization)

Experimental Workflow Visualization

The following diagram outlines the logical flow for the complete characterization of the compound, from solid-state identification to solution-phase profiling.

CharacterizationWorkflow cluster_0 Phase 1: Identity cluster_1 Phase 2: Properties Start 5-Fluoro-2-(isoxazol-5-yl)phenol (Solid Sample) ID Structural ID (1H/19F NMR, MS) Start->ID Verification SolidState Solid State Profile (XRPD, DSC, TGA) ID->SolidState Polymorph Screen Solution Solution Profiling (pKa, LogP, Solubility) ID->Solution PhysChem Data Stability Stress Testing (Hydrolysis, Photostability) Solution->Stability Degradation Check

Figure 1: Integrated workflow for the physicochemical characterization of fluorinated phenyl-isoxazoles.

Stability & Degradation Pathways[1][2]

Isoxazole Ring Lability

The isoxazole ring is generally stable under acidic conditions but can be susceptible to base-catalyzed ring opening , especially in the presence of strong nucleophiles.

  • Mechanism: Nucleophilic attack at C3 or C5 (depending on substitution) can lead to ring cleavage, forming enamino-ketones or nitriles.[1][2]

  • Monitoring: Use HPLC-DAD/MS. A shift in retention time and loss of the characteristic isoxazole UV signature indicates degradation.

pH-Dependent Equilibrium Diagram

The following diagram illustrates the equilibrium states of the molecule, critical for understanding its behavior in biological assays.

Equilibrium Neutral Neutral Form (Protonated Phenol) Low Solubility High Permeability Anion Anionic Form (Phenolate) High Solubility Low Permeability Neutral->Anion  pKa ~7.4  (-H+) Anion->Neutral  (+H+) Degradant Ring-Opened Product (Base Hydrolysis) Anion->Degradant  pH > 10  (Nucleophilic Attack)

Figure 2: Ionization equilibrium and potential degradation pathway under basic stress.[1][2]

References

  • Compound Identification: Sigma-Aldrich. 5-Fluoro-2-(isoxazol-5-yl)phenol Product Data. Retrieved from .[1][2]

  • Isoxazole Chemistry: Pinho e Melo, T. M. (2005).[2] Recent advances in the synthesis and reactivity of isoxazoles. Current Organic Chemistry.

  • Physicochemical Methods: Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2]

  • Fluorine in MedChem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] .

  • pKa Determination: Reijenga, J., et al. (2013). The determination of pKa values by chromatography.

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-(isoxazol-5-yl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction 5-Fluoro-2-(isoxazol-5-yl)phenol is a synthetic organic compound featuring a fluorinated phenol ring...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

5-Fluoro-2-(isoxazol-5-yl)phenol is a synthetic organic compound featuring a fluorinated phenol ring linked to an isoxazole heterocycle. Its structural motifs are of significant interest in medicinal chemistry, as phenolic and isoxazole moieties are present in numerous biologically active molecules.[1] The fluorine substituent can further modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability. A thorough understanding of the solubility and stability of this compound is paramount for its effective evaluation in drug discovery and development pipelines, from early-stage screening to formulation.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Fluoro-2-(isoxazol-5-yl)phenol, alongside detailed, field-proven methodologies for the experimental determination of its solubility and stability profiles. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for regulatory submissions and further research.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for designing appropriate formulation strategies. Due to the limited availability of experimental data for 5-Fluoro-2-(isoxazol-5-yl)phenol, a summary of its key properties has been generated using established computational models.

PropertyPredicted ValueMethod/ToolSignificance in Drug Development
Molecular Formula C₉H₆FNO₂-Defines the elemental composition.
Molecular Weight 179.15 g/mol -Influences diffusion and membrane transport.[2]
Physical Form SolidSupplier DataImpacts handling, formulation, and dissolution.[2]
pKa (acidic) 7.85ChemAxonGoverns ionization state at physiological pH, impacting solubility and receptor binding.
logP 2.15ALOGPSIndicates lipophilicity and partitioning behavior between aqueous and lipid environments.
Aqueous Solubility (logS) -2.81ALOGPSRepresents the logarithm of the molar solubility in water, a key determinant of bioavailability.

Solubility Profile: A Deeper Dive

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For ionizable compounds like 5-Fluoro-2-(isoxazol-5-yl)phenol, solubility is significantly dependent on the pH of the medium.

Predicted pH-Dependent Solubility

The predicted acidic pKa of 7.85 suggests that 5-Fluoro-2-(isoxazol-5-yl)phenol will exist predominantly in its neutral, less soluble form at acidic and neutral pH values. As the pH increases above the pKa, the phenolic proton will dissociate, forming the more soluble phenolate anion.

G cluster_acidic_neutral pH < pKa (7.85) cluster_basic pH > pKa (7.85) Neutral Form (Less Soluble) Neutral Form (Less Soluble) Anionic Form (More Soluble) Anionic Form (More Soluble) Neutral Form (Less Soluble)->Anionic Form (More Soluble) Deprotonation Anionic Form (More Soluble)->Neutral Form (Less Soluble) Protonation

Figure 1: pH-dependent equilibrium of 5-Fluoro-2-(isoxazol-5-yl)phenol.

Experimental Determination of Aqueous Solubility

A robust method for determining the aqueous solubility of a compound is the shake-flask method. This equilibrium-based method provides thermodynamic solubility data.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 9, and 12) to cover a physiologically relevant range.

  • Sample Preparation: Add an excess amount of 5-Fluoro-2-(isoxazol-5-yl)phenol to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the chosen filtration membrane does not adsorb the compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or M) against the corresponding pH to generate a pH-solubility profile.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is essential for various stages of drug development, including synthesis, purification, and the preparation of stock solutions for in vitro assays.

Protocol: Organic Solvent Solubility Assessment

  • Solvent Selection: Choose a range of organic solvents with varying polarities, such as methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Sample Preparation: Add a known amount of 5-Fluoro-2-(isoxazol-5-yl)phenol to a specific volume of each solvent.

  • Observation: Visually inspect for complete dissolution at room temperature. If the compound dissolves, incrementally add more solute until saturation is reached.

  • Quantification (Optional): For a more precise determination, a similar procedure to the aqueous solubility measurement can be followed, involving equilibration and HPLC analysis.

Stability Profile: Ensuring Compound Integrity

Assessing the stability of a potential drug candidate is a non-negotiable aspect of pharmaceutical development. Stability studies are designed to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for developing stability-indicating analytical methods.

G Drug_Substance 5-Fluoro-2-(isoxazol-5-yl)phenol Stress_Conditions Stress Conditions (Heat, Light, Humidity, Acid, Base, Oxidation) Drug_Substance->Stress_Conditions Exposure Analytical_Method Stability-Indicating Analytical Method Drug_Substance->Analytical_Method Quantification Degradation_Products Potential Degradation Products Stress_Conditions->Degradation_Products Formation Degradation_Products->Analytical_Method Separation & Detection

Figure 2: Workflow for Forced Degradation Studies.

Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a defined period. The isoxazole ring may be susceptible to base-catalyzed ring opening.[3]

  • Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or with gentle heating. Phenolic moieties are often susceptible to oxidation.

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100°C) for an extended period. The presence of a fluoroaromatic system may influence thermal stability.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV or fluorescent light) according to ICH Q1B guidelines. Phenolic compounds can be light-sensitive.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the degradation products are detectable without consuming the majority of the parent compound.

Potential Degradation Pathways

Based on the chemical structure of 5-Fluoro-2-(isoxazol-5-yl)phenol, several potential degradation pathways can be hypothesized:

  • Oxidation of the Phenolic Ring: The phenol group is susceptible to oxidation, which can lead to the formation of quinone-type structures or ring-opened products.

  • Hydrolysis of the Isoxazole Ring: The N-O bond in the isoxazole ring is a potential site for cleavage, particularly under basic conditions, which could lead to the formation of a β-keto nitrile derivative.[3]

  • Photolytic Degradation: Aromatic systems, especially phenols, can undergo photochemical reactions, leading to various degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. HPLC with UV detection is the most common technique for this purpose.

Protocol: HPLC Method Development

  • Column and Mobile Phase Screening: Begin with a C18 reversed-phase column and a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the parent compound. A diode array detector is highly recommended to assess peak purity.

  • Method Optimization: Adjust the gradient profile, mobile phase pH, and temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 5-Fluoro-2-(isoxazol-5-yl)phenol. While in silico predictions offer valuable initial insights, rigorous experimental verification using the detailed protocols provided is essential for advancing this compound through the drug development process. The establishment of a robust solubility and stability profile is a cornerstone of successful pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product.

References

  • EMBIBE. Physical Properties of Phenols: Solubility, Smell, and Physical State. Available from: [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

  • ChemAxon. pKa Prediction. Available from: [Link]

  • IJPPR. Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Available from: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 5-Fluoro-2-(isoxazol-5-yl)phenol

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol , a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic and synthetic analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol , a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for carboxylic acids or as a scaffold in kinase inhibitors.[1][2]

[1][2][3]

Executive Summary & Compound Profile

5-Fluoro-2-(isoxazol-5-yl)phenol represents a privileged scaffold where the isoxazole ring functions as a stable, lipophilic bioisostere for a carboxylic acid or a hydrogen-bond acceptor in active sites.[1][2] The presence of the fluorine atom at the 5-position (para to the isoxazole moiety) modulates metabolic stability and pKa, while the phenolic hydroxyl group typically engages in a strong intramolecular hydrogen bond with the isoxazole nitrogen, locking the conformation and influencing spectral properties.

Property Data
IUPAC Name 5-Fluoro-2-(1,2-oxazol-5-yl)phenol
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
CAS Number 61348-47-8 (Generic parent); Specific fluorinated analog often custom synthesized.[1][2]
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.

Synthetic Route & Experimental Protocol

To ensure the integrity of the spectroscopic data, the compound is best prepared via the Chromone Ring Contraction method. This route guarantees regioselectivity and high purity.[2]

Reaction Logic

The synthesis exploits the electrophilicity of the chromone C-2 position. Nucleophilic attack by hydroxylamine results in pyrone ring opening, followed by recyclization to the isoxazole.

  • Precursor: 6-Fluorochromone (CAS: 66892-34-0).[1][2]

  • Reagent: Hydroxylamine Hydrochloride (NH₂OH[2][3]·HCl).

  • Mechanism: 1,4-addition

    
     Ring Opening 
    
    
    
    Dehydration
    
    
    Isoxazole formation.[1][2]
Step-by-Step Protocol
  • Dissolution: Dissolve 6-fluorochromone (1.0 eq) in ethanol (0.5 M concentration).

  • Reagent Addition: Add Hydroxylamine hydrochloride (3.0 eq) and Sodium Acetate (3.0 eq) to buffer the solution.

  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting material (Rf ~0.[2]6) will disappear, and a more polar fluorescent spot (Rf ~0.4) will appear.[2]

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure.

  • Precipitation: Pour the residue into ice-water (100 mL). The product typically precipitates as a solid.[4]

  • Purification: Filter the solid and recrystallize from aqueous ethanol to yield 5-Fluoro-2-(isoxazol-5-yl)phenol.

Synthesispath Start 6-Fluorochromone (C9H5FO2) Inter Intermediate (Ring Opening) Start->Inter + NH2OH·HCl EtOH, Reflux Product 5-Fluoro-2-(isoxazol-5-yl)phenol (Target) Inter->Product - H2O Cyclization

Figure 1: Regioselective synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol via chromone ring contraction.

Nuclear Magnetic Resonance (NMR) Analysis

The NMR data is characterized by the coupling of protons and carbons to the fluorine atom (


F, spin 1/2).
H NMR (400 MHz, DMSO-d₆)

The spectrum is dominated by the intramolecular Hydrogen Bond (OH...N), shifting the phenolic proton significantly downfield.

Shift (δ, ppm) Mult. Integration Assignment Coupling (Hz) / Notes
10.85 s (br)1HOH Phenolic hydroxyl; Exchangeable with D₂O.[1][2] Downfield due to intramolecular H-bond.[1][2]
8.55 d1HH-3' Isoxazole ring proton.[1][2] Characteristic high-frequency shift.[1][2]

Hz.[2]
7.82 dd1HH-6 Aromatic proton (ortho to OH).[1][2]

Hz,

Hz.
7.05 d1HH-4' Isoxazole ring proton.[1][2]

Hz.[2]
6.85 dd1HH-3 Aromatic proton (ortho to isoxazole).[1][2]

Hz (ortho-F coupling).[1][2]
6.78 td1HH-4 Aromatic proton.[1][2]

Hz.[2]
C NMR (100 MHz, DMSO-d₆)

Carbon signals exhibit characteristic splitting due to


C-

F coupling (

).[1][2]
  • 163.5 ppm (d,

    
     Hz):  C-5 (C-F ipso carbon).[1][2]
    
  • 156.2 ppm: C-1 (Phenolic C-OH).[1][2]

  • 150.1 ppm: C-5' (Isoxazole C attached to phenyl).[1][2]

  • 149.8 ppm: C-3' (Isoxazole CH).[1][2]

  • 128.5 ppm (d,

    
     Hz):  C-3.
    
  • 112.4 ppm: C-2 (Ipso to isoxazole).[1][2]

  • 107.5 ppm (d,

    
     Hz):  C-4.[1][2]
    
  • 103.2 ppm (d,

    
     Hz):  C-6.
    
  • 101.5 ppm: C-4' (Isoxazole CH).[1][2]

F NMR (376 MHz, DMSO-d₆)
  • -112.5 ppm: Multiplet (typically dt).[1][2] The signal is a distinct diagnostic for the 5-fluoro substitution pattern on the phenolic ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the isoxazole ring vibrations and the hydrogen-bonded hydroxyl.[1][2]

Wavenumber (cm⁻¹) Assignment Structural Insight
3150–3400 O-H StretchBroad band.[1][2] Lower frequency than free phenol due to strong intramolecular H-bonding to isoxazole N.
3050–3100 C-H Stretch (Ar)Aromatic and heteroaromatic C-H stretches.[1][2]
1615 C=N StretchCharacteristic isoxazole ring breathing mode.[2]
1590, 1485 C=C StretchAromatic ring skeletal vibrations.
1260 C-O StretchPhenolic C-O stretch.
1180 C-F StretchStrong, sharp band diagnostic of aryl fluoride.
950 N-O StretchIsoxazole N-O bond vibration.

Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization), Positive/Negative Mode.[1][2]

Fragmentation Pattern

The molecule exhibits a distinct fragmentation pathway useful for structural confirmation in biological matrices (e.g., DMPK studies).

  • Molecular Ion:

    • [M+H]⁺: m/z 180.05

    • [M-H]⁻: m/z 178.04

  • Key Fragments (MS/MS):

    • m/z 180

      
       152:  Loss of CO  (28 Da) or N₂  (from isoxazole rearrangement).[2]
      
    • m/z 152

      
       124:  Subsequent loss of CO .
      
    • m/z 180

      
       163:  Loss of OH  (17 Da).[2]
      
    • m/z 135: Characteristic fluorophenol fragment after heterocyclic ring cleavage.

MassSpec Parent [M+H]+ m/z 180 Frag1 [M+H - CO]+ m/z 152 Parent->Frag1 - CO (Isoxazole rearr.) Frag2 [M+H - HCN]+ m/z 153 Parent->Frag2 - HCN Frag3 Fluorophenol Core m/z ~110-120 Frag1->Frag3 Ring Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway for 5-Fluoro-2-(isoxazol-5-yl)phenol.

References

  • Synthesis of Isoxazoles from Chromones

    • Title: Reaction of chromone-3-carboxaldehydes with hydroxylamine: A facile synthesis of 4-substituted isoxazoles.[1][2]

    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link][2]

  • Spectroscopic Properties of Isoxazolyl Phenols

    • Title: Tautomerism and intramolecular hydrogen bonding in 2-(isoxazol-5-yl)phenols.[1][2]

    • Source:Tetrahedron.
    • URL:[Link][2]

  • General Characterization of Fluorinated Phenols

    • Title: 19F NMR substituent chemical shifts in 5-substituted-2-fluorophenols.[1][2]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

Sources

Foundational

A Technical Guide to the Discovery and Development of Novel Isoxazole-Containing Phenols for Therapeutic Applications

Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel isoxazole-containing phenols. This class of compounds is of signi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel isoxazole-containing phenols. This class of compounds is of significant interest in medicinal chemistry due to the synergistic combination of the isoxazole scaffold, a privileged structure in many pharmaceuticals, and the phenol moiety, a key pharmacophoric feature. We will delve into the foundational rationale for their design, detail robust synthetic methodologies and characterization techniques, outline strategies for biological evaluation and lead optimization, and present a case study to illustrate the discovery pipeline. This document is structured to provide not only procedural steps but also the underlying scientific reasoning to empower rational drug design and accelerate the development of new therapeutic agents.

Part 1: Foundational Concepts & Rationale

The Isoxazole Moiety: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1][2] Its prevalence in medicinal chemistry is due to a unique combination of chemical and physical properties.[3] The isoxazole ring is relatively stable to metabolic degradation and can act as a versatile scaffold for introducing diverse substituents in a well-defined spatial orientation.[4] Furthermore, the nitrogen and oxygen atoms can participate in hydrogen bonding, a critical interaction for high-affinity binding to biological targets.[2] Several FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, feature the isoxazole core, highlighting its therapeutic relevance.[4][5]

The Phenolic Hydroxyl Group: A Key Pharmacophoric Feature

The phenol group, a hydroxyl group attached to an aromatic ring, is another cornerstone of drug design. Its ability to act as both a hydrogen bond donor and acceptor allows for strong interactions with protein active sites.[6] Phenolic compounds are also well-known for their antioxidant properties.[5] In the context of drug design, the strategic placement of a phenolic hydroxyl can significantly enhance binding affinity and modulate the pharmacokinetic profile of a molecule.[7]

Synergy of the Isoxazole and Phenol Moieties

The combination of an isoxazole ring and a phenol group within a single molecule can lead to compounds with unique and potent biological activities.[6] This synergy arises from the ability of the isoxazole to serve as a rigid scaffold, presenting the phenolic hydroxyl and other substituents in an optimal orientation for target engagement. This combined architecture is found in various compounds explored for anticancer, anti-inflammatory, and antimicrobial activities.[8][9] A notable example is the selective COX-2 inhibitor class of drugs, where related diaryl heterocyclic structures are key to their mechanism of action.[10][11]

Part 2: Synthetic Strategies & Molecular Assembly

The construction of novel isoxazole-containing phenols can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A typical workflow for the discovery of these compounds involves synthesis, purification, and rigorous characterization to confirm the structure and purity of the target molecules before biological evaluation.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (Phenolic Aldehydes/Ketones, Alkynes) Method1 Method A: 1,3-Dipolar Cycloaddition Start->Method1 Method2 Method B: Chalcone Cyclization Start->Method2 Crude Crude Product Method1->Crude Method2->Crude Purify Column Chromatography / HPLC Crude->Purify Analyze Spectroscopic Analysis (NMR, MS) Purify->Analyze Pure Pure Compound (>95%) Analyze->Pure Screen In Vitro Screening Pure->Screen

Caption: General workflow for the synthesis and evaluation of isoxazole-containing phenols.

Key Synthetic Methodologies

Two primary, field-proven methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition and the cyclization of α,β-unsaturated carbonyl compounds (chalcones).

This is a highly versatile and widely used method for constructing the isoxazole ring.[12] It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[13] The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.[14]

Step-by-Step Protocol:

  • Aldoxime Formation:

    • Dissolve the phenolic aldehyde (1.0 eq.) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The aldoxime is often used without further purification.

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the phenolic aldoxime (1.0 eq.) and the desired alkyne (1.2 eq.) in a suitable solvent such as THF or dichloromethane.

    • To this solution, add an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T in the presence of a base (e.g., triethylamine or pyridine) dropwise at 0 °C. The base facilitates the elimination of HCl to form the nitrile oxide.[15]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The in situ generated nitrile oxide reacts with the alkyne to form the isoxazole ring.[12]

  • Workup and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

This method involves two main stages: the synthesis of an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine.[5][14]

Step-by-Step Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve a phenolic acetophenone (1.0 eq.) and an appropriate aromatic aldehyde (1.0 eq.) in ethanol.[14]

    • Add an aqueous solution of a strong base like NaOH or KOH dropwise while stirring at room temperature.[16]

    • Continue stirring for 2-4 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.[14]

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

  • Isoxazole Formation:

    • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a solvent like ethanol or acetic acid, often in the presence of a base such as sodium acetate or potassium hydroxide.[5][14]

    • Monitor the reaction by TLC until the chalcone is consumed (typically 4-12 hours).

    • After cooling, pour the reaction mixture into ice water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[14]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting isoxazole via column chromatography or recrystallization.

Purification and Characterization

Confirming the identity and purity of synthesized compounds is critical. This is achieved through a combination of chromatographic and spectroscopic techniques.

Technique Purpose Typical Observations for Isoxazole-Containing Phenols
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons (6.5-8.0 ppm), a singlet for the isoxazole C4-H (around 6.0-7.0 ppm), a singlet for the phenolic -OH (can be broad, 5.0-10.0 ppm), and signals for other substituents.
¹³C NMR Confirmation of the carbon skeleton.Signals for the isoxazole ring carbons (typically C3: ~155-165 ppm, C4: ~100-110 ppm, C5: ~165-175 ppm), and aromatic carbons including the phenol C-O (150-160 ppm).
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A clear molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target compound.
HPLC Purity assessment.A single major peak indicating >95% purity is the standard for compounds intended for biological testing.

Part 3: In Vitro Evaluation and Lead Optimization

Once a novel compound is synthesized and characterized, its biological activity must be assessed. This typically follows a hierarchical screening cascade.

Biological Screening Cascade

The goal is to efficiently identify promising compounds (hits) and advance them through more rigorous testing to become lead candidates.

G node_start Synthesized Compound Library node_primary Primary Assay (e.g., Target-based Enzyme Inhibition) node_start->node_primary node_hits Active 'Hits' (Compounds meeting activity threshold) node_primary->node_hits node_secondary Secondary / Cellular Assays (e.g., Cytotoxicity, Pathway Modulation) node_hits->node_secondary node_sar Structure-Activity Relationship (SAR) Analysis node_secondary->node_sar node_sar->node_start Iterative Design & Synthesis node_lead Lead Candidate node_sar->node_lead

Caption: A typical workflow for hit identification and lead optimization.

Protocol: General In Vitro Kinase Inhibition Assay

Protein kinases are a major class of drug targets, and many heterocyclic compounds are designed as kinase inhibitors.[17] A common method to assess inhibition is a luminescence-based assay that measures ATP consumption.[18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.

    • Prepare the recombinant kinase enzyme and its specific substrate peptide in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration near its Km value for the specific kinase.[17]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the compound serial dilutions or vehicle control (for positive and negative controls) to the appropriate wells.[17]

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the ATP solution to each well.[17]

    • Incubate the plate for 60 minutes at room temperature or 30 °C.

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

    • Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30-60 minutes.[17]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).

Structure-Activity Relationship (SAR) Studies

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[8][19] By systematically modifying the parent "hit" compound, researchers can identify which parts of the molecule are essential for activity.[20]

Example SAR Table (Hypothetical Data for a Kinase Inhibitor):

Compound R¹ (at Isoxazole C5) R² (at Phenol C4) Kinase IC₅₀ (nM)
1 (Hit) Phenyl-H250
2a 4-Fluorophenyl-H150
2b 4-Methoxyphenyl-H50
2c 2-Chlorophenyl-H800
3a 4-Methoxyphenyl-F75
3b 4-Methoxyphenyl-OCH₃45

SAR Insights:

  • Influence of R¹: Introducing an electron-donating group (methoxy) at the para-position of the phenyl ring enhances potency (Compound 2b vs. 1). A bulky ortho-substituent is detrimental (Compound 2c).

  • Influence of R²: Small electron-withdrawing or -donating groups on the phenol ring are generally tolerated or slightly beneficial (Compounds 3a, 3b).

Part 4: Case Study & Future Perspectives

Case Study: Celecoxib, a Selective COX-2 Inhibitor

While not a phenol, the diaryl-substituted heterocycle Celecoxib provides an authoritative case study. It contains a pyrazole ring (structurally related to isoxazole) and demonstrates the power of this general scaffold.

  • Structure: Celecoxib features a central pyrazole ring with a p-sulfonamidophenyl group at one position and a p-tolyl group at another.[21][22]

  • Mechanism: The sulfonamide group is crucial for its selectivity. It binds to a hydrophilic side pocket present in the COX-2 enzyme but not in COX-1.[22] This structural difference allows Celecoxib to selectively inhibit the enzyme responsible for inflammation and pain while sparing the one involved in gastric protection.[11]

  • Discovery Logic: The development of Celecoxib was a landmark in rational drug design. By targeting a specific isoform of an enzyme, researchers created a drug with an improved side-effect profile compared to non-selective NSAIDs.[21] This case underscores the importance of understanding the three-dimensional structure of the target protein to design selective inhibitors.

Future Perspectives

The discovery of novel isoxazole-containing phenols will continue to be a fruitful area of research. Future trends will likely involve:

  • New Synthetic Methods: The development of more efficient, greener, and scalable synthetic routes, including flow chemistry and photocatalysis, will accelerate the creation of diverse compound libraries.[3]

  • Multi-Targeted Ligands: Designing single molecules that can modulate multiple biological targets is an emerging strategy for complex diseases like cancer and neurodegenerative disorders. The versatility of the isoxazole-phenol scaffold makes it an excellent starting point for such endeavors.[3]

  • Computational Chemistry & AI: The increasing sophistication of in silico tools, including molecular docking, machine learning, and artificial intelligence, will enable more accurate prediction of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further rationalizing the design process.

References

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link].

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Royal Society of Chemistry. Available at: [Link].

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link].

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research. Available at: [Link].

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Available at: [Link].

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link].

  • The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. ResearchGate. Available at: [Link].

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link].

  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. PubMed. Available at: [Link].

  • in vitro kinase assay. protocols.io. Available at: [Link].

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link].

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link].

  • In vitro NLK Kinase Assay. National Center for Biotechnology Information. Available at: [Link].

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv. Available at: [Link].

  • Selective COX-2 inhibitor - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link].

  • Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate. Available at: [Link].

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Bentham Science. Available at: [Link].

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect. Available at: [Link].

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link].

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. National Center for Biotechnology Information. Available at: [Link].

  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link].

  • Celecoxib (Chapter 56). The Essence of Analgesia and Analgesics. Available at: [Link].

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. Available at: [Link].

  • (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and...). ResearchGate. Available at: [Link].

  • Celecoxib. Wikipedia. Available at: [Link].

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Evaluation of the Anti-Inflammatory Effects of 5-Fluoro-2-(isoxazol-5-yl)phenol

Executive Summary & Rationale This application note details a multi-phased workflow for validating the anti-inflammatory potential of 5-Fluoro-2-(isoxazol-5-yl)phenol . This compound represents a "hybrid" pharmacophore,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details a multi-phased workflow for validating the anti-inflammatory potential of 5-Fluoro-2-(isoxazol-5-yl)phenol . This compound represents a "hybrid" pharmacophore, combining the redox-active properties of a phenolic ring with the enzyme-inhibitory potential of an isoxazole scaffold (common in COX-2 inhibitors like Valdecoxib).

The evaluation strategy is designed to test two concurrent hypotheses:

  • Enzymatic Blockade: The isoxazole moiety may competitively inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.

  • Redox Modulation: The phenolic hydroxyl group, activated by the electron-withdrawing fluorine, may scavenge Reactive Oxygen Species (ROS) or modulate the Nrf2/NF-

    
    B axis, thereby suppressing downstream cytokine release.
    

Phase I: Biochemical & In Silico Screening

Objective: Determine direct molecular targets and antioxidant capacity prior to cellular testing.

Molecular Docking (In Silico)

Before wet-lab synthesis/testing, perform docking simulations to predict binding affinity.

  • Targets: COX-2 (PDB: 5KIR), 5-LOX (PDB: 3V99).

  • Control: Celecoxib (COX-2 selective), Zileuton (5-LOX).

  • Success Metric: Binding energy (

    
    G) < -8.0 kcal/mol and hydrogen bonding with Arg120/Tyr355 (COX active site).
    
Antioxidant Capacity (DPPH Assay)

Since phenolic compounds often act as radical scavengers, this assay distinguishes between direct chemical neutralization of ROS and biological signaling.

Protocol:

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 100 µL of 5-Fluoro-2-(isoxazol-5-yl)phenol (1–100 µM) with 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Readout: Absorbance at 517 nm.

  • Calculation: % Scavenging =

    
    .
    

Phase II: In Vitro Cellular Mechanisms

Objective: Validate anti-inflammatory signaling in a macrophage model (RAW 264.7).

Cell Viability (MTT Assay)

Critical Step: You must prove that a reduction in inflammatory markers is not simply due to cell death.

  • Cells: RAW 264.7 macrophages (

    
     cells/well).
    
  • Treatment: Incubate with compound (0.1, 1, 10, 50, 100 µM) for 24h.

  • Threshold: Only concentrations yielding >90% viability should be used for subsequent inflammation assays.

Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a primary inflammatory mediator induced by LPS.

Protocol:

  • Seeding: Seed RAW 264.7 cells in 96-well plates; adhere overnight.

  • Pre-treatment: Add 5-Fluoro-2-(isoxazol-5-yl)phenol (1h prior to stimulation).

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) for 24h.

  • Reaction: Mix 50 µL supernatant with 50 µL Griess Reagent A (1% sulfanilamide) and 50 µL Reagent B (0.1% NED).

  • Measurement: Absorbance at 540 nm (Spectrophotometer).

  • Quantification: Compare against a Sodium Nitrite standard curve.

Mechanism of Action: NF- B Translocation

To confirm the molecular pathway, visualize the nuclear translocation of the p65 subunit.

Workflow Visualization (DOT):

InflammationPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκBα (Degradation) IKK->IkB Activates NFkB_Cyto NF-κB (p65/p50) Cytoplasm IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB Nucleus NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Compound 5-Fluoro-2-(isoxazol-5-yl)phenol (Putative Blockade) Compound->IKK Inhibits? Compound->NFkB_Cyto Prevents Translocation?

Figure 1: Putative mechanism of action.[1] The compound is hypothesized to block the IKK-mediated degradation of I


B, preventing NF-

B nuclear entry.

Phase III: In Vivo Validation

Objective: Confirm therapeutic efficacy in a systemic physiological model.

Carrageenan-Induced Paw Edema

This is the gold-standard model for acute inflammation, driven by COX-2 and prostaglandins.

Experimental Groups (n=6 mice/group):

  • Vehicle Control: Saline/CMC.

  • Negative Control: Carrageenan only.

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

  • Test Group Low: Compound (10 mg/kg).

  • Test Group High: Compound (50 mg/kg).

Step-by-Step Protocol:

  • Baseline: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Administration: Administer test compounds orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Analysis: Calculate % Inhibition:

    
    
    
Histopathological Scoring

Post-sacrifice, harvest paw tissue. Fix in 10% formalin, embed in paraffin, and stain with H&E.

  • Score 0: Normal tissue.

  • Score 1: Minimal edema, rare leukocytes.

  • Score 2: Moderate edema, neutrophil infiltration.

  • Score 3: Severe edema, massive immune cell influx, tissue necrosis.

Data Reporting & Analysis

Summary of Expected Results:

AssayReadoutPositive Outcome Indicator
DPPH Absorbance (517nm)IC50 < 50 µM (Indicates antioxidant potency)
Griess (NO) Nitrite (

M)
Dose-dependent reduction in Nitrite
ELISA TNF-

, IL-6 (pg/mL)
Significant reduction vs. LPS control (

)
Western Blot Protein Band DensityReduced COX-2/iNOS expression; increased I

B

Paw Edema Volume (mL)Inhibition comparable to Indomethacin (>40%)

Experimental Workflow Diagram (DOT):

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Docking In Silico Docking (COX-2) MTT MTT Toxicity (Safety) Docking->MTT DPPH DPPH Assay (Antioxidant) DPPH->MTT LPS LPS Stimulation (RAW 264.7) MTT->LPS If Viable Griess NO Quantification LPS->Griess Mice Mouse Model (Carrageenan) Griess->Mice If Active Plethys Plethysmometry (Edema Vol) Mice->Plethys Histo H&E Staining Mice->Histo

Figure 2: Sequential validation pipeline ensuring safety and efficacy before animal testing.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. Retrieved from 2

  • MDPI. (2024).[3] AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Retrieved from 3

  • SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from 4

  • NIH. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021. Retrieved from 5

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from 6

Sources

Application

Scaffold Profiling: 5-Fluoro-2-(isoxazol-5-yl)phenol in Medicinal Chemistry

Abstract This application note details the synthetic utility, physicochemical properties, and biological rationale for using 5-Fluoro-2-(isoxazol-5-yl)phenol (5-F-2-IP) as a privileged scaffold in drug discovery. This bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility, physicochemical properties, and biological rationale for using 5-Fluoro-2-(isoxazol-5-yl)phenol (5-F-2-IP) as a privileged scaffold in drug discovery. This biaryl motif combines a hydrogen-bond donor (phenol) with a bioisosteric acceptor (isoxazole), modulated by a fluorine atom to enhance metabolic stability and acidity. This guide provides a robust, scalable protocol for its synthesis via the enaminone route, outlines strategies for library generation, and delineates critical stability considerations regarding the Boulton-Katritzky rearrangement.

Chemical Rationale & Scaffold Utility[1][2][3][4][5][6]

The 5-F-2-IP scaffold represents a strategic "fragment-like" building block. Its value lies in the synergistic interplay of its three functional components:

  • The Phenol (H-Bond Donor): The C1-hydroxyl group serves as a critical anchor point. In kinase inhibitors, this often mimics the ATP adenine hinge interaction. Synthetically, it provides a handle for

    
    -alkylation to expand into distinct chemical space.
    
  • The Isoxazole (Bioisostere): Attached at the C2 position, the isoxazole ring acts as a stable, planar bioisostere for amides or esters. It engages in

    
    -
    
    
    
    stacking and accepts hydrogen bonds via the ring nitrogen. Crucially, the 5-linkage (isoxazol-5-yl) offers superior chemical stability compared to the 3-isomer.
  • The Fluorine (Metabolic Blocker): Located at the C5 position (para to the isoxazole), the fluorine atom serves two roles:

    • Metabolic Shielding: It blocks the metabolically labile position para to the isoxazole, preventing Phase I hydroxylation by CYP450 enzymes [1].

    • pKa Modulation: The electron-withdrawing nature of fluorine increases the acidity of the phenol (lowering pKa), potentially strengthening H-bond interactions with target proteins [2].

Table 1: Physicochemical Profile (Calculated)
PropertyValueRationale
MW 179.15 g/mol Fragment-based Drug Discovery (FBDD) compliant.
cLogP ~2.1Optimal lipophilicity for membrane permeability.
H-Bond Donors 1 (Phenol OH)Key interaction point (e.g., Ser/Thr residues).
H-Bond Acceptors 2 (N, O)Isoxazole nitrogen is a weak acceptor.
pKa (Phenol) ~7.5 - 8.0Lower than unsubstituted phenol (9.9) due to F and Heterocycle.

Synthetic Protocol: The Enaminone Route

While 1,3-dipolar cycloaddition (Click chemistry) is possible, the Enaminone Route is preferred for the 5-substituted isomer because it is regioselective, scalable, and avoids the formation of the unstable 3-isomer [3].

Reaction Scheme

Precursor: 5-Fluoro-2-hydroxyacetophenone Reagents:


-Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine hydrochloride (

).
Step-by-Step Methodology
Phase A: Enaminone Formation
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-2-hydroxyacetophenone (1.0 eq) and anhydrous DMF (5 volumes).

  • Reagent: Add DMF-DMA (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the ketone and formation of the intermediate enaminone (typically a bright yellow/orange species).

  • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and solvent. The crude enaminone is often used directly in the next step to avoid hydrolysis.

Phase B: Cyclization to Isoxazole
  • Solvation: Redissolve the crude enaminone residue in Methanol or Ethanol (10 volumes).

  • Cyclization: Add Hydroxylamine hydrochloride (1.2 eq).

  • Reflux: Heat the mixture to reflux (65–78°C) for 2–3 hours.

    • Mechanism Note: The hydrazine attacks the enamine

      
      -carbon, followed by intramolecular dehydration to close the ring.
      
  • Quench: Cool to room temperature. Pour the mixture into ice-water (20 volumes).

  • Isolation: The product, 5-Fluoro-2-(isoxazol-5-yl)phenol , typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Functionalization & Library Generation

Once the 5-F-2-IP scaffold is synthesized, it serves as a core for divergent library synthesis.

Protocol: Phenolic -Alkylation (General Procedure)

To target specific pockets (e.g., the ribose pocket in kinases), the phenol is alkylated.

  • Dissolve: 5-F-2-IP (1.0 eq) in dry Acetonitrile or DMF .

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq).
    
    • Critical: Avoid strong hydroxide bases at high temp to prevent ring opening (see Section 4).

  • Electrophile: Add the alkyl halide (

    
    ) (1.1 eq).
    
  • Heat: Stir at 60°C until consumption of starting material (2–12 h).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Stability Warning: The Boulton-Katritzky Rearrangement

A critical aspect of ortho-hydroxyaryl isoxazoles is their potential to undergo the Boulton-Katritzky Rearrangement (BKR) [4]. While the 5-isoxazolyl isomer (our target) is more stable than the 3-isoxazolyl isomer, harsh basic conditions can still trigger ring transformations or degradation.

  • Risk Factor: High pH, elevated temperature.

  • Outcome: Rearrangement to benzisoxazoles or ring cleavage.

  • Mitigation: Use mild bases (carbonates) for alkylation. If the phenol must be protected, use acid-labile groups (MOM, THP) rather than base-labile groups that require harsh deprotection.

Visualization: Synthetic Logic & Stability

G Start 5-Fluoro-2-hydroxyacetophenone Enaminone Intermediate Enaminone (Bright Yellow) Start->Enaminone DMF-DMA, 90°C (Enamine Formation) Scaffold SCAFFOLD: 5-Fluoro-2-(isoxazol-5-yl)phenol (5-F-2-IP) Enaminone->Scaffold NH2OH-HCl, EtOH, Reflux (Regioselective Cyclization) Library Library Generation (O-Alkylation) Scaffold->Library K2CO3, R-X (Mild Base) Rearrangement RISK: Boulton-Katritzky (Strong Base/Heat) Scaffold->Rearrangement NaOH, >100°C Benzisoxazole Benzisoxazole Artifact Rearrangement->Benzisoxazole Rearrangement

Caption: Synthetic pathway for 5-F-2-IP showing the robust enaminone route and the divergence between library generation and potential rearrangement risks.

Biological Context & SAR Logic[4]

The 5-F-2-IP scaffold is particularly relevant for targets requiring a planar, biaryl pharmacophore.

Target Classes
  • Kinase Inhibitors: The phenol OH acts as the "hinge binder." The isoxazole extends into the solvent front or gatekeeper region. The fluorine modulates the electronics of the hinge interaction.

  • GABA-A Receptor Ligands: Isoxazole derivatives have a rich history in modulation of GABA receptors. The 5-F-2-IP motif mimics the biaryl structure of known agonists/modulators.

  • BET Bromodomain Inhibitors: The isoxazole can serve as an acetyl-lysine mimetic (Kac) when appropriately substituted.

SAR Decision Tree

SAR Core 5-F-2-IP Scaffold Mod_OH Phenol (OH) Core->Mod_OH Mod_F Fluorine (F) Core->Mod_F Mod_Iso Isoxazole Ring Core->Mod_Iso Effect_OH H-Bond Donor (Kinase Hinge / Receptor) Mod_OH->Effect_OH Primary Interaction Effect_F Blocks CYP450 Modulates pKa (~7.8) Mod_F->Effect_F ADME Optimization Effect_Iso Amide Bioisostere Rigid Linker Mod_Iso->Effect_Iso Structural Integrity

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the 5-F-2-IP scaffold components.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Perez, J. D., et al. (2000). Synthesis of 5-substituted isoxazoles from enaminones. Journal of Heterocyclic Chemistry. (General reference for Enaminone route).
  • Buschauer, A., et al. (2024). Boulton-Katritzky Rearrangement of Isoxazoles. Organic Chemistry Portal.

Method

Application and Protocols for 5-Fluoro-2-(isoxazol-5-yl)phenol in Kinase Inhibitor Screening

Introduction: The Pursuit of Kinase Inhibitor Specificity Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and infla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases.[1] The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding sites, presenting a significant challenge in the development of selective inhibitors.[1] The discovery of novel chemical scaffolds that can confer potency and selectivity is paramount. The isoxazole ring is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[2][3][4] Similarly, phenolic moieties are frequently found in kinase inhibitors, contributing to binding affinity through hydrogen bonding and other interactions.[5][6][7]

This application note details the utility of 5-Fluoro-2-(isoxazol-5-yl)phenol , a compound combining these key pharmacophores, as a versatile tool in kinase inhibitor screening campaigns. We provide a framework for its application in both primary biochemical screening and secondary cell-based validation assays, offering detailed, field-proven protocols for researchers in drug discovery.

Compound Profile: 5-Fluoro-2-(isoxazol-5-yl)phenol

PropertyValue
Molecular Formula C₉H₆FNO₂
Molecular Weight 179.15 g/mol
Structure A phenol ring substituted with a fluorine atom and an isoxazole ring.
Key Features - Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen, recognized as a bioisosteric replacement for other rings in known kinase inhibitors.[2] - Phenol Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, a common feature in many kinase inhibitors.[6] - Fluorine Atom: Strategic placement of fluorine can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.

Part 1: Primary Biochemical Screening

The initial step in identifying novel kinase inhibitors is typically a high-throughput biochemical assay to measure the direct inhibition of kinase activity.[8] We will describe two common and robust methods: a luminescence-based ATP depletion assay and a fluorescence polarization assay.

Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)

This homogeneous "glow-type" assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10][11] A decrease in ATP consumption, resulting in a higher luminescent signal, is directly proportional to kinase inhibition.[9][11] This method is broadly applicable to virtually any kinase-substrate pair.[9][11]

Workflow for Luminescence-Based Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Dispense Compound (5-Fluoro-2-(isoxazol-5-yl)phenol) & Controls B Add Kinase & Substrate A->B Pre-incubation D Initiate with ATP B->D C Incubate at RT (e.g., 60 min) E Add Kinase-Glo® Reagent C->E Stop Reaction D->C F Incubate at RT (e.g., 10 min) E->F G Measure Luminescence F->G

Caption: Workflow for a luminescence-based kinase inhibitor screening assay.

Detailed Protocol:

  • Compound Plating: In a 384-well white, opaque assay plate, dispense 50 nL of 5-Fluoro-2-(isoxazol-5-yl)phenol dissolved in 100% DMSO using an acoustic liquid handler. For a 10-point dose-response curve, perform serial dilutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 5 µL of ATP solution prepared in kinase buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate determination of inhibitor potency.[12]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[9][10]

  • Signal Stabilization and Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity.[11] Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Hypothetical Data: Inhibition of p38α Kinase

Concentration (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.428.9
0.110.1
IC₅₀ 1.1 µM
Fluorescence Polarization (FP) Based Assay

FP assays are homogeneous assays that measure changes in the molecular size of a fluorescently labeled tracer.[13][14] In a competitive format, a kinase phosphorylates an unlabeled substrate, which then displaces a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody.[13] This displacement leads to a decrease in the polarization of the emitted light, as the smaller, unbound tracer tumbles more rapidly in solution.[13][14]

Detailed Protocol:

  • Compound and Reagent Plating: Similar to the luminescence assay, dispense the test compound (5-Fluoro-2-(isoxazol-5-yl)phenol) and controls into a 384-well black assay plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target kinase and unlabeled peptide substrate.

    • Initiate the reaction by adding 5 µL of ATP solution (at Km concentration).

    • Incubate for 60-90 minutes at room temperature.

  • Detection:

    • Add 10 µL of a detection mix containing the phosphospecific antibody and the fluorescently labeled phosphopeptide tracer.

    • Incubate for at least 60 minutes at room temperature to allow the binding equilibrium to be reached.

  • Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.[15]

  • Data Analysis: A decrease in the mP (millipolarization) value indicates kinase activity. Calculate percent inhibition relative to controls and determine the IC₅₀ value.

Part 2: Secondary Cellular Assays for Validation

While biochemical assays are excellent for primary screening, they do not reflect the complex intracellular environment.[16] Therefore, hits from primary screens must be validated in cell-based assays to confirm their activity in a more physiologically relevant context.[8][17]

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.[17] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Workflow for Cellular Target Engagement Assay

cluster_prep Cell Preparation cluster_assay Assay cluster_readout Detection A Transfect Cells with NanoLuc-Kinase Fusion Vector B Plate Transfected Cells A->B C Add Compound & NanoBRET™ Tracer B->C D Add Nano-Glo® Substrate C->D Incubate E Measure Donor (460 nm) & Acceptor (610 nm) Emission D->E F Calculate BRET Ratio E->F

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Detailed Protocol:

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: 24 hours post-transfection, harvest and plate the cells into a 96-well white assay plate in Opti-MEM® I Reduced Serum Medium.

  • Compound and Tracer Addition: Add the 5-Fluoro-2-(isoxazol-5-yl)phenol at various concentrations, followed by the addition of the NanoBRET™ fluorescent tracer.

  • Substrate Addition and Measurement: Add the Nano-Glo® live-cell substrate, and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent decrease in the BRET ratio indicates target engagement by the test compound. Determine the IC₅₀ value.

Cellular Phosphorylation Assay (Western Blot)

To confirm that target engagement translates to functional inhibition of the signaling pathway, a direct measure of the phosphorylation of a known downstream substrate of the target kinase is essential.[17][18]

Detailed Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is active) and allow cells to adhere overnight.

  • Stimulation and Inhibition: If necessary, starve the cells and then stimulate with an appropriate growth factor or cytokine to activate the target kinase pathway. Treat the cells with varying concentrations of 5-Fluoro-2-(isoxazol-5-yl)phenol for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to ensure equal loading. Quantify the band intensities and calculate the ratio of phosphorylated to total protein. A dose-dependent decrease in this ratio confirms the inhibitory activity of the compound in a cellular context.[18]

Conclusion and Future Directions

5-Fluoro-2-(isoxazol-5-yl)phenol represents a promising scaffold for the discovery of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its evaluation, from initial high-throughput biochemical screening to essential cellular validation. By employing a multi-faceted approach that combines direct measurement of enzymatic activity with confirmation of target engagement and pathway modulation in live cells, researchers can confidently assess the potential of this and similar compounds as leads for further drug development.

References

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  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology, 2499, 165-178. [Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

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  • Szałabska, K., Szałabski, K., & Gzella, A. K. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 8234. [Link]

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  • Schattel, V., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 23(10), 2482. [Link]

  • Nawrot-Sabin, A., et al. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][2][9][11]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33261-33276. [Link]

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  • van der Wouden, E. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(14), 1787-1801. [Link]

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Sources

Application

Introduction: The Promise of the Isoxazole Scaffold in Targeting Protein-Protein Interactions

An Application Note and Protocol for the High-Throughput Screening of 5-Fluoro-2-(isoxazol-5-yl)phenol Analogues The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Throughput Screening of 5-Fluoro-2-(isoxazol-5-yl)phenol Analogues

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its value lies in its unique electronic properties and its ability to serve as a versatile building block for molecules that can engage with a wide range of biological targets, including enzymes and receptors.[1][3] The 5-Fluoro-2-(isoxazol-5-yl)phenol scaffold, in particular, combines the features of the isoxazole ring with a substituted phenol, a common hydrogen-bonding motif, suggesting its potential to disrupt complex biological interactions.

This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a library of 5-Fluoro-2-(isoxazol-5-yl)phenol analogues. We move beyond a simple recitation of steps to explain the causal logic behind key experimental decisions. The goal is to identify and validate novel inhibitors of a critical cancer-related protein-protein interaction (PPI): the binding of the tumor suppressor protein p53 to its negative regulator, MDM2. Restoring p53 function by inhibiting the p53-MDM2 interaction is a highly sought-after therapeutic strategy in oncology. This protocol is designed for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating HTS campaign.

The Scientific Rationale: Targeting the p53-MDM2 Interaction

The p53 protein is a crucial tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. In many cancers, p53 is not mutated but is functionally inactivated by its natural negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. The development of small molecules that can physically block the p53-MDM2 interaction is therefore a promising strategy to reactivate p53 and restore its tumor-suppressive functions. The 5-Fluoro-2-(isoxazol-5-yl)phenol scaffold presents an attractive starting point for discovering such inhibitors due to its structural features that could mimic key interactions in the p53-MDM2 binding interface.

Assay Principle and Technology Selection: A Dual-Assay Strategy for Robustness

A successful HTS campaign requires a primary assay that is sensitive, reproducible, scalable, and cost-effective.[4] However, reliance on a single assay can lead to false positives arising from compound interference with the detection technology.[5][6] To mitigate this risk, we employ a dual-assay strategy: a biochemical primary screen followed by a cell-based orthogonal secondary screen.

Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

For the primary screen, we have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This choice is deliberate. Standard fluorescence assays can be compromised by autofluorescent compounds or light scattering.[7] TR-FRET minimizes these issues by using a long-lifetime lanthanide donor (e.g., Terbium or Europium) and measuring the signal after a delay, allowing background fluorescence to decay.[8]

The assay measures the proximity of a Terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged MDM2 protein and a D2-labeled biotinylated p53-derived peptide bound to Streptavidin. When the p53-MDM2 interaction occurs, the Tb donor and D2 acceptor are brought into close proximity, resulting in a high TR-FRET signal. A compound that disrupts this interaction will cause a decrease in the signal.

cluster_0 No Inhibitor: High TR-FRET Signal cluster_1 Inhibitor Present: Low TR-FRET Signal MDM2 MDM2 p53_peptide p53_peptide MDM2->p53_peptide Binding D2_Acceptor D2 Acceptor p53_peptide->D2_Acceptor Streptavidin-Biotin Tb_Donor Tb Donor Tb_Donor->MDM2 Ab-GST Tb_Donor->D2_Acceptor Energy Transfer MDM2_i MDM2 p53_peptide_i p53 peptide D2_Acceptor_i D2 Acceptor p53_peptide_i->D2_Acceptor_i Streptavidin-Biotin Tb_Donor_i Tb Donor Tb_Donor_i->MDM2_i Ab-GST Inhibitor Analogue Inhibitor->MDM2_i Blocks Interaction

Caption: Principle of the p53-MDM2 TR-FRET Assay.

Secondary Assay: Cellular NanoBRET™

Hits from the primary screen must be validated in a more biologically relevant system.[9] We will use a NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay in live cells.[10][11] This technology measures protein interactions by fusing one protein (e.g., MDM2) to a highly efficient NanoLuc® luciferase (the energy donor) and the other (p53) to a HaloTag® protein labeled with a fluorescent acceptor.[10] An active compound will disrupt the interaction and decrease the BRET signal, confirming its activity within a cellular environment.

Materials and Reagents

ReagentSupplierPurpose
GST-tagged human MDM2 proteinVendor SpecificTarget Protein
Biotinylated p53 peptide (SQETFSDLWKLL)Vendor SpecificBinding Partner
Streptavidin-D2Vendor SpecificFRET Acceptor
Anti-GST-Terbium AntibodyVendor SpecificFRET Donor
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA)In-house/VendorBuffer System
Dimethyl Sulfoxide (DMSO), Assay GradeVendor SpecificCompound Solvent
384-well low-volume white platesVendor SpecificAssay Plates
5-Fluoro-2-(isoxazol-5-yl)phenol Analogue LibraryInternal/VendorTest Compounds
p53-HaloTag®/MDM2-NanoLuc® dual-reporter cell lineVendor SpecificSecondary Assay
NanoBRET™ Nano-Glo® SubstrateVendor SpecificBRET Substrate

Protocol: Primary HTS using TR-FRET

This protocol is designed for automated liquid handling systems to ensure reproducibility and throughput.[12][13]

Part 4.1: Assay Development and Optimization

Before initiating a full-scale screen, the assay must be rigorously optimized and validated.[14][15]

  • Reagent Titration: Perform cross-titrations of GST-MDM2 and the biotin-p53 peptide to determine optimal concentrations that yield a robust signal window (Signal/Background > 5) while minimizing reagent consumption.

  • Antibody/Streptavidin Titration: Determine the minimal concentrations of Tb-antibody and Streptavidin-D2 required to capture the target proteins effectively without causing signal quenching.

  • DMSO Tolerance: Evaluate the assay's performance in the presence of increasing DMSO concentrations (0.5% to 5%). The final assay concentration should be well-tolerated, typically ≤1%.

  • Z'-Factor Determination: Run multiple plates with positive controls (assay buffer with DMSO, representing no inhibition) and negative controls (a known p53-MDM2 inhibitor or buffer without MDM2, representing 100% inhibition). Calculate the Z'-factor to assess assay robustness. An assay with a Z' > 0.5 is considered excellent for HTS.[4]

Table of Optimized Assay Parameters (Example)

ParameterOptimal Concentration/Condition
GST-MDM25 nM
Biotin-p53 peptide10 nM
Anti-GST-Terbium Ab1 nM
Streptavidin-D220 nM
Final DMSO Concentration1%
Incubation Time60 minutes at 25°C
Plate Format384-well
Assay Volume20 µL
Validation Metric Value
Z'-Factor0.78
Signal-to-Background (S/B) Ratio12
Part 4.2: Compound Library Preparation

Proper compound management is critical to the success of an HTS campaign.[16][17]

  • Stock Solution: The 5-Fluoro-2-(isoxazol-5-yl)phenol analogue library is typically stored at 10 mM in 100% DMSO in master plates.[18]

  • Assay-Ready Plates: Prepare intermediate plates by diluting the master plates. For a single-point primary screen, create assay-ready plates containing the compounds at a concentration that, when added to the assay, will yield the desired final screening concentration (e.g., 10 µM).

Part 4.3: Automated HTS Workflow
  • Reagent Preparation: Prepare bulk volumes of Assay Buffer containing the optimized concentrations of Streptavidin-D2 and Anti-GST-Terbium antibody.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 200 nL) of compound solution from the assay-ready plates to the 384-well assay plates. Also dispense DMSO-only to control wells.

  • Protein Addition: Dispense 10 µL of a 2X solution of GST-MDM2 into all wells.

  • Peptide Addition & Incubation: Dispense 10 µL of a 2X solution of biotin-p53 peptide into all wells to initiate the binding reaction.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plates on a TR-FRET-capable plate reader, with excitation at 340 nm and dual emission detection at 620 nm (donor) and 665 nm (acceptor).

Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires automated processing and analysis.[19][20]

cluster_workflow HTS Data Analysis Workflow RawData Raw TR-FRET Data (665nm / 620nm) Normalization Normalization (% Inhibition) RawData->Normalization QC Quality Control (Z', S/B, CV) Normalization->QC HitSelection Hit Selection (e.g., >3σ from mean) Normalization->HitSelection QC->HitSelection Validate Screen HitList Primary Hit List HitSelection->HitList

Caption: High-level workflow for HTS data analysis.

Part 5.1: Raw Data Processing and Quality Control
  • Ratio Calculation: For each well, calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalization: Normalize the data to percent inhibition using the high (negative) and low (positive) controls on each plate: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)])

  • Plate QC: For each plate, calculate the Z'-factor, S/B ratio, and coefficient of variation (CV%) for the controls. Plates not meeting the pre-defined quality criteria (e.g., Z' < 0.5) should be flagged for review or re-screening.[20]

Part 5.2: Hit Prioritization

A "hit" is a compound that produces a statistically significant and reproducible effect.

  • Primary Hit Cutoff: A common method is to set a cutoff based on the standard deviation (σ) of the sample data. For example, a hit can be defined as any compound producing an inhibition value greater than three times the standard deviation of the mean of all test compounds (% Inhibition > Mean + 3σ).

  • PAINS Filtering: It is crucial to filter out Pan-Assay Interference Compounds (PAINS), which are known to cause false positives through non-specific mechanisms.[5] This is typically done computationally by comparing hit structures against known PAINS substructure filters.

Protocol: Hit Confirmation and Validation

Progressing hits from a primary screen requires a rigorous validation process to eliminate false positives and confirm genuine activity.[5]

Part 6.1: Dose-Response Analysis
  • Compound Re-sourcing: Obtain fresh, confirmed solid samples of the primary hits.

  • Serial Dilution: Create a concentration series for each hit compound (e.g., an 8-point, 1:3 serial dilution starting from 100 µM).[16]

  • IC50 Determination: Test these dilutions in the primary TR-FRET assay, running each concentration in triplicate.

  • Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the binding is inhibited).

Part 6.2: Orthogonal Assay - Cellular NanoBRET™

This step confirms that the compound is active in a cellular context, can cross the cell membrane, and is not simply an artifact of the biochemical assay format.[21]

  • Cell Plating: Seed the p53-HaloTag®/MDM2-NanoLuc® dual-reporter cells into 384-well white assay plates and incubate overnight.

  • Compound Treatment: Treat the cells with the same concentration series of the confirmed hits used for the IC50 determination. Incubate for a defined period (e.g., 2-4 hours).

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 ligand (the acceptor) and allow it to enter the cells. Subsequently, add the NanoBRET™ Nano-Glo® Substrate (for the donor).

  • Signal Reading: Immediately read the plate on a luminometer capable of simultaneously detecting the filtered donor (460 nm) and acceptor (618 nm) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in this ratio indicates disruption of the p53-MDM2 interaction. Plot the data to determine a cellular IC50. A compound that is potent in both the TR-FRET and NanoBRET assays is considered a validated hit .

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5)Reagent instability, incorrect reagent concentrations, high data variability.Verify reagent integrity and concentrations. Check liquid handling precision. Ensure proper mixing.[22]
High CV% in Controls (>15%)Inconsistent dispensing, edge effects, poor plate quality.Service liquid handlers. Avoid using outer wells of the plate or use barrier plates. Use high-quality assay plates.
High Number of HitsNon-specific inhibition, compound aggregation, assay interference.Lower the screening concentration. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregators.[5] Run counter-screens to identify compounds that interfere with the TR-FRET signal.
Poor Hit Confirmation RatePrimary screen artifacts, compound instability/degradation.Prioritize hits with clear dose-responses. Use freshly prepared compound solutions for confirmation. Ensure compound purity with LC-MS.
No Cellular ActivityPoor cell permeability, compound efflux, rapid metabolism.This is valuable SAR data. Consider analogues with improved physicochemical properties (e.g., lower polarity, higher Csp3 character).

Conclusion

This application note details a robust, multi-stage workflow for the high-throughput screening of 5-Fluoro-2-(isoxazol-5-yl)phenol analogues to identify inhibitors of the p53-MDM2 protein-protein interaction. By integrating a highly sensitive biochemical TR-FRET primary assay with a physiologically relevant cellular NanoBRET™ orthogonal assay, this protocol provides a self-validating system designed to minimize false positives and deliver high-quality, actionable hits. The emphasis on rigorous assay development, quality control, and a logical hit validation cascade ensures that resources are focused on the most promising compounds, accelerating the critical early stages of drug discovery.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). National Library of Medicine.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. (n.d.). National Library of Medicine.
  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020, October 28). Scientific Reports.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • HTS Data Analysis. (n.d.). chem IT Services.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). National Library of Medicine.
  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025, April 21). Patsnap Synapse.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). MDPI.
  • Compound Management for Quantitative High-Throughput Screening. (n.d.). National Library of Medicine.
  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME.
  • Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. (2025, July 4). ScienceDirect.
  • High-Throughput Screening (HTS). (n.d.). Selvita.
  • An overview of software available for HTS data analysis. (n.d.). ResearchGate.
  • Biochemical Assay Services. (n.d.). Evotec.
  • Heterogeneous Transition Metal–Based Fluorescence Polarization (HTFP) Assay for Probing Protein Interactions. (2018, April 25). Taylor & Francis Online.
  • HTS assay development. (n.d.). Nuvisan.
  • High Throughput Screening (HTS). (n.d.). ATCC.
  • Bioluminescence-based assays for quantifying endogenous protein interactions in live cells. (2025, July 4). ResearchGate.
  • The Importance of a Well-Curated Compound Library in Hit Identification. (2025, May 30). Evotec.
  • compoundManagement. (n.d.). HTS.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • High-Throughput Screening. (2025, September 25). Technology Networks.
  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. (2025, April 15). Ranomics.
  • High Throughput Screening (HTS): Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). National Library of Medicine.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate.

Sources

Method

techniques for radiolabeling 5-Fluoro-2-(isoxazol-5-yl)phenol for in vivo studies

Application Note: Advanced Radiolabeling Strategies for 5-Fluoro-2-(isoxazol-5-yl)phenol F-Fluorination and H-Exchange of Isoxazole-Phenol Scaffolds Executive Summary 5-Fluoro-2-(isoxazol-5-yl)phenol represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Radiolabeling Strategies for 5-Fluoro-2-(isoxazol-5-yl)phenol


F-Fluorination and 

H-Exchange of Isoxazole-Phenol Scaffolds

Executive Summary

5-Fluoro-2-(isoxazol-5-yl)phenol represents a privileged scaffold in medicinal chemistry, sharing structural homology with GSK-3


 inhibitors, GABA

ligands, and antiviral nucleosides. However, its radiolabeling presents a "perfect storm" of chemical challenges:
  • Electronic Mismatch: The electron-rich phenol ring deactivates the system for traditional nucleophilic aromatic substitution (

    
    Ar).
    
  • Chemical Fragility: The isoxazole ring is susceptible to base-mediated Ring-Opening Fluorination (ROF) and reductive N-O bond cleavage, limiting the use of harsh bases (e.g., K

    
    CO
    
    
    
    /K
    
    
    ) or standard hydrogenation catalysts.
  • Acidic Functionality: The phenolic hydroxyl (

    
    ) can quench nucleophilic fluoride if unprotected.
    

This guide details two validated workflows to overcome these barriers: Copper-Mediated Radiofluorination (CMRF) for PET imaging (


F) and Iridium-Catalyzed Ortho-Exchange  for preclinical binding studies (

H).

Strategic Analysis: Why Traditional Methods Fail

Before attempting synthesis, researchers must understand the mechanistic limitations of standard protocols when applied to this substrate.

MethodSuitabilityCritical Failure Mode for this Substrate
Standard

Ar
🔴 High RiskRequires electron-withdrawing groups (EWG). This molecule is electron-rich.[1] Forcing conditions (150°C, DMSO) will likely cause isoxazole ring opening via Kemp elimination mechanisms.
Electrophilic

F (

)
🟠 ModerateLow molar activity (

). Produces carrier-added tracers unsuitable for high-affinity receptor imaging.
Aliphatic

C-Methylation
🟡 ConditionalConverts the phenol to an anisole (ether). Only valid if the target tolerates the structural change (prodrug/analog study).
Cu-Mediated (

F)
🟢 Recommended Tolerates electron-rich rings.[1][2][3] Operates at lower basicity. Ideal for late-stage fluorination of boronic esters.

Protocol A: F-Labeling via Copper-Mediated Radiofluorination (CMRF)

This protocol utilizes the Gouverneur-Scott approach, modified for isoxazole stability. It replaces the native fluorine with


F using a boronic ester precursor.
Precursor Design

Target Precursor: 2-(Isoxazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (MOM-protected).

  • Protection: The phenol must be protected as a Methoxymethyl (MOM) ether to prevent copper chelation and proton quenching.

  • Leaving Group: Pinacol boronate (BPin) is preferred over stannanes due to lower toxicity and higher stability during storage.

Reagents & Equipment
  • Isotope: [

    
    F]Fluoride (no carrier added).
    
  • Catalyst: Cu(OTf)

    
     (Copper(II) triflate).
    
  • Ligand: Pyridine (anhydrous).

  • Solvent: N,N-Dimethylacetamide (DMA) or n-Butanol/DMA mixture.

  • Precursor: MOM-protected BPin derivative (5 mg).

Step-by-Step Workflow

Step 1: Preparation of [


F]KF 
  • Trap [

    
    F]fluoride on a QMA carbonate cartridge.
    
  • Elute with a solution of tetraethylammonium bicarbonate (TEAB, 3 mg) in acetonitrile/water. Note: Avoid K

    
    /K
    
    
    
    CO
    
    
    to minimize basicity.
  • Azeotropically dry the fluoride at 95°C under N

    
     flow/vacuum (3x) until anhydrous.
    

Step 2: The CMRF Reaction

  • Catalyst Mix: Dissolve Cu(OTf)

    
     (15 mg) and Pyridine (50 
    
    
    
    L) in DMA (800
    
    
    L). Sonicate until clear blue solution forms.
  • Precursor Mix: Dissolve the MOM-protected BPin precursor (5 mg) in the Catalyst Mix.

  • Labeling: Add the Precursor/Catalyst solution to the dried [

    
    F]fluoride residue.
    
  • Reaction: Heat to 110°C for 20 minutes in a sealed vessel. Crucial: Do not exceed 120°C to preserve the isoxazole ring.

Step 3: Deprotection & Purification

  • Cool reactor to 40°C.

  • Add 1N HCl (500

    
    L) and heat to 90°C for 5 minutes to remove the MOM group.
    
  • Quench with 1N NaOH (neutralize to pH 7).

  • Purification: Inject onto Semi-Prep HPLC (C18 column, 20% EtOH in Water isocratic).

  • Formulation: Dilute product fraction with saline, pass through a sterile 0.22

    
    m filter.
    
Visualization of Workflow

CMRF_Workflow cluster_chem Chemical Transformation F18 [18F]Fluoride (Cyclotron) QMA QMA Trapping & Elution (TEAB) F18->QMA Dry Azeotropic Drying (No K2.2.2) QMA->Dry React CMRF Reaction 110°C, 20 min (DMA) Dry->React Prec Precursor: MOM-Protected BPin-Isoxazole Prec->React Cat Catalyst: Cu(OTf)2 + Pyridine Cat->React Deprot Acid Hydrolysis (Remove MOM) React->Deprot HPLC HPLC Purification & Formulation Deprot->HPLC

Figure 1: Workflow for Copper-Mediated Radiofluorination of 5-Fluoro-2-(isoxazol-5-yl)phenol.

Protocol B: Tritium ( H) Labeling via Iridium Catalysis

For ex vivo biodistribution or saturation binding assays, Tritium is preferred due to its long half-life.

  • Challenge: Standard Pd/C hydrogenation will cleave the isoxazole N-O bond (reductive ring opening).

  • Solution: Use Crabtree’s Catalyst (Homogeneous Iridium) which directs exchange at ortho-positions without reducing the heterocycle.

Methodology:

  • Precursor: The native 5-Fluoro-2-(isoxazol-5-yl)phenol (no protection needed).

  • Catalyst: Crabtree’s catalyst [(COD)Ir(pyridine)(PCy

    
    )]PF
    
    
    
    .
  • Solvent: Dichloromethane (DCM).

  • Reaction:

    • Dissolve substrate (2 mg) and catalyst (5 mol%) in DCM.

    • Freeze-pump-thaw to remove air.

    • Introduce Tritium gas (

      
      ) at sub-atmospheric pressure (500 mbar).
      
    • Stir at Room Temperature for 2 hours.

  • Workup: Remove labile tritium (on the Phenol -OH) by repeated evaporation with Ethanol. Purify via HPLC.

Quality Control & Validation

Quantitative metrics are required to validate the tracer for in vivo use.

ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Analytical HPLC (C18, UV 254nm + Rad Detector)
Molar Activity (

)
> 37 GBq/

mol
Derived from UV mass curve vs. Activity
Residual Copper < 5

g/dose
Colorimetric test or ICP-MS
Isoxazole Integrity ConfirmedCo-injection with non-radioactive standard (Verify retention time match)

Troubleshooting the Isoxazole Ring: If HPLC shows a secondary peak approx. 2-3 minutes earlier than the product, this is likely the ring-opened enaminone .

  • Cause: Reaction temperature >130°C or excessive base in the elution step.

  • Fix: Lower reaction temp to 100°C and extend time; switch from TEAB to Tetrabutylammonium tosylate (TBA-OTs) for milder elution.

References

  • Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic 18F-fluorination of arenes."[1] Angewandte Chemie International Edition. Link

  • Mossine, A. V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters. Link

  • Komatsuda, M., et al. (2022).[4][5] "Ring-Opening Fluorination of Isoxazoles." Organic Letters. (Cited for stability data). Link

  • Taylor, N. J., et al. (2017). "A practical guide to the copper-mediated 18F-fluorination of aryl- and heteroaryl-pinacolboronates." Nature Protocols. Link

  • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Fluoro-2-(isoxazol-5-yl)phenol Synthesis

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Fluoro-2-(isoxazol-5-yl)phenol (CAS: 885275-82-7 / Generic Scaffold) Audience: Medicinal Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 5-Fluoro-2-(isoxazol-5-yl)phenol (CAS: 885275-82-7 / Generic Scaffold) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol presents a classic heterocyclic challenge: constructing an isoxazole ring upon a phenolic core while managing regioselectivity and preventing side reactions.

Low yields in this synthesis typically stem from three "silent killers":

  • Incomplete Cyclization: The reaction often stalls at the intermediate oxime/enaminone stage.

  • Regioisomeric Scrambling: Formation of the isoxazol-3-yl isomer or isoxazoline byproducts.

  • Workup Losses: The product is a phenol (

    
    ). Standard basic washes (e.g., sat. 
    
    
    
    ) can inadvertently strip the product into the aqueous waste stream.

This guide provides two validated protocols. Route A (Chromone) is the most atom-economical but temperamental. Route B (Enaminone) is the high-yield, regioselective alternative recommended if Route A fails.

Route A: The Chromone Rearrangement (Direct Method)

This route utilizes the reaction of 6-fluorochromone with hydroxylamine. It relies on a nucleophilic attack at the C2 position, ring opening, and subsequent recyclization (Kostanecki-Robinson type transformation).

Mechanism of Action

The chromone ring is electrophilic at C2. Hydroxylamine attacks C2, opening the pyrone ring to form a phenolic oxime intermediate, which then dehydrates to close the isoxazole ring.

ChromoneMechanism Fig 1. Chromone-to-Isoxazole Rearrangement Pathway Start 6-Fluorochromone Inter1 Intermediate: C2-Attack (Ring Open) Start->Inter1 + NH2OH (Nucleophilic Attack) Inter2 Phenolic Oxime Inter1->Inter2 Ring Opening Product 5-Fluoro-2-(isoxazol-5-yl)phenol Inter2->Product - H2O (Cyclization)

[1][2][3][4]

Optimized Protocol
  • Starting Material: 6-Fluorochromone (1.0 eq)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (3.0 eq)
    
  • Base: Sodium Acetate (3.0 eq) or Pyridine (solvent)

  • Solvent: Ethanol (EtOH) or Pyridine

Step-by-Step:

  • Dissolve 6-fluorochromone in EtOH (0.5 M concentration).

  • Add

    
     and NaOAc.
    
  • Critical Step: Heat to reflux (

    
    ) for 4–6 hours. Monitoring by TLC is essential; the intermediate oxime often runs just below the starting material.
    
  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend in water.[5]

  • pH Adjustment: Acidify carefully to pH 4–5 with 1N HCl (to ensure the phenol is protonated).

  • Extract with EtOAc.

Troubleshooting Route A
IssueDiagnosisSolution
Yield < 30% Incomplete cyclization (stalled at oxime).Switch solvent to Pyridine . The higher boiling point (

) and basic nature drive the dehydration/cyclization step.
Sticky Solid Polymerization of chromone.Run the reaction under

. Ensure reagents are dry.
Product in Aqueous pH was too high during extraction.The product is a phenol.[6][7] Ensure the aqueous layer is acidic (pH < 5) before extraction.

Route B: The Enaminone Method (High-Yield Alternative)

If Route A suffers from poor regioselectivity or low conversion, Route B is the robust industrial standard. It converts the acetyl group of a hydroxyacetophenone into an enaminone, which cyclizes exclusively to the 5-substituted isoxazole.

Workflow Logic

EnaminoneRoute Fig 2. Enaminone Route for Regiocontrol SM 1-(5-fluoro-2-hydroxyphenyl)ethanone Step1 Step 1: DMF-DMA (Reflux, Toluene) SM->Step1 Inter Enaminone Intermediate (Bright Yellow Solid) Step1->Inter Formation of Dimethylamino-propenone Step2 Step 2: NH2OH·HCl (MeOH, Reflux) Inter->Step2 Prod Target: 5-Fluoro-2-(isoxazol-5-yl)phenol Step2->Prod Regioselective Cyclization

Optimized Protocol

Step 1: Enaminone Formation

  • Dissolve 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in Toluene.

  • Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 eq).

  • Reflux for 12 hours. The solution usually turns bright yellow/orange.

  • Concentrate to dryness. The residue (enaminone) is often stable enough to be used directly.

Step 2: Cyclization

  • Dissolve the crude enaminone in Methanol.

  • Add Hydroxylamine Hydrochloride (1.2 eq).[8]

  • Reflux for 2–4 hours.

  • Concentrate and partition between Water/EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient, avoiding column chromatography.

Technical FAQ & Troubleshooting

Q1: Why am I isolating a compound with the correct Mass (M+1) but wrong NMR?

Answer: You likely formed the oxime intermediate without cyclizing, or you formed the isoxazol-3-yl regioisomer (less likely in Route B).

  • Diagnostic: Check the

    
     NMR.[8] The isoxazole proton (H-4) typically appears as a singlet around 
    
    
    
    6.5–7.0 ppm. If you see a broad singlet exchangeable with
    
    
    that isn't the phenol, it might be the oxime -OH.
  • Fix: Treat the isolated material with concentrated HCl/EtOH or reflux in acetic acid to force cyclization.

Q2: My product disappears during the bicarb wash.

Answer: This is the most common error. The


 of the phenol is likely lowered by the electron-withdrawing fluorine and isoxazole ring.
  • Fix:Do not use NaOH or saturated

    
      for the initial wash. Use water or brine. If you must remove acid, use a very mild buffer (pH 6) or perform the wash rapidly and immediately re-acidify the aqueous layer to check for precipitation.
    
Q3: Can I use microwave irradiation?

Answer: Yes. For Route A (Chromone), microwave irradiation at


 for 20 minutes in Ethanol often boosts yields from 40% to >80% by overcoming the activation energy for the ring-opening step more efficiently than thermal reflux.

Purification Decision Matrix

Use this logic flow to maximize recovery during the final steps.

Purification Fig 3. Purification Logic for Isoxazolyl Phenols Start Crude Reaction Mixture TLC TLC Profile? Start->TLC Clean One Major Spot TLC->Clean Clean Dirty Multiple Spots TLC->Dirty Complex Recryst Recrystallize (EtOH/H2O) Clean->Recryst AcidBase Acid/Base Extraction? Dirty->AcidBase AcidBase->Recryst Yes (Extract into 1N NaOH, Wash Org, Acidify Aq) Column Flash Column (Hex/EtOAc + 1% AcOH) AcidBase->Column No (Emulsion Risk)

References

  • Regioselectivity in Isoxazole Synthesis

    • Silva, R. G. M., et al. (2018).[2] "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from

      
      -enamino diketones." RSC Advances, 8, 5669-5678.
      
    • Relevance: Validates the "Enaminone Route" (Route B)
  • Chromone Reactivity: Sosnovskikh, V. Y. (2003). "Reactions of 2-(polyhaloalkyl)chromones with hydroxylamine." Journal of Heterocyclic Chemistry. Relevance: Details the mechanism of chromone ring opening and recyclization (Route A), providing the theoretical basis for the "Direct Method."
  • Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958.

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Fluoro-2-(isoxazol-5-yl)phenol

Topic: Overcoming Solubility Issues of 5-Fluoro-2-(isoxazol-5-yl)phenol in Aqueous Buffers Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of 5-Fluoro-2-(isoxazol-5-yl)phenol in Aqueous Buffers Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges associated with 5-Fluoro-2-(isoxazol-5-yl)phenol (MW: 179.15 g/mol ). As a rigid, lipophilic weak acid, this compound presents specific solubility hurdles in physiological buffers. This resource synthesizes structural analysis with field-proven solubilization protocols to ensure experimental reproducibility.

Part 1: Physicochemical Profiling (The "Why")

To solve solubility issues, we must first understand the molecular drivers of precipitation.

Structural Determinants
  • Rigid Crystal Lattice: The compound features a phenol ring directly coupled to an isoxazole ring. The high melting point (~188–192°C) indicates a stable crystal lattice driven by intermolecular hydrogen bonding (phenol -OH) and

    
    -
    
    
    
    stacking. High lattice energy directly correlates with poor aqueous solubility.
  • Ionization State (pKa):

    • Functional Group: Phenolic hydroxyl (-OH).

    • Estimated pKa: ~7.5 – 8.5. The electron-withdrawing fluorine and isoxazole ring increase acidity compared to unsubstituted phenol (pKa 10), but it remains a weak acid .

    • Implication: At pH < 7, the molecule is predominantly neutral (uncharged) and least soluble. Solubility increases exponentially as pH approaches and exceeds the pKa (formation of the phenolate anion).

Solubility Data Summary

(Values based on structural class properties and standard solvent capabilities)

Solvent / MediumSolubility RatingEstimated LimitUsage Note
DMSO High> 50 mMIdeal for stock solutions.
Methanol/Ethanol Moderate-High> 20 mMGood for intermediate dilutions.
PBS (pH 7.4) Low< 100 µM*Risk of precipitation over time.
Acidic Buffer (pH < 5) Very Low< 10 µMCompound is neutral; high precipitation risk.
Basic Buffer (pH > 9) Moderate> 1 mMPhenolate form stabilizes solubility.

Part 2: Solubilization Strategies (The "How")

Strategy A: The pH Shift (Thermodynamic Approach)

Because the compound is a weak acid, shifting the pH above the pKa deprotonates the phenol, creating a charged species with significantly higher water solubility.

  • Recommendation: If your assay tolerates it, adjust the buffer pH to 8.0 – 8.5 .

  • Mechanism: Henderson-Hasselbalch equation. At pH 8.5, >50% of the compound exists as the soluble anion.

Strategy B: Cosolvent Engineering (Kinetic Approach)

For assays requiring physiological pH (7.4), relying solely on ionization is risky. You must reduce the polarity of the bulk solvent.

  • Recommendation: Maintain a final DMSO concentration of 0.5% – 1.0% .

  • Advanced: Use a "Bridging Solvent" (e.g., PEG-400 or Propylene Glycol) if DMSO toxicity is a concern.

Strategy C: Complexation (The "Stealth" Approach)

If pH adjustment and organic solvents are toxic to your cells/enzymes:

  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Protocol: Prepare the buffer with 10–20% (w/v) HP-

    
    -CD before adding the compound stock. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic rings, keeping them in solution without altering the bulk pH.
    

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon adding DMSO stock to the buffer."

Diagnosis: This is "Solvent Shock." Adding a high-concentration organic stock to a large volume of water causes a rapid local polarity shift, forcing the compound to crash out before it can disperse.

Solution:

  • Reverse Addition: Do not add buffer to DMSO. Add the DMSO stock into the vortexing buffer.

  • Intermediate Dilution: Perform a 1:10 dilution of your stock into pure Ethanol or PEG-400 first, then dilute that into the buffer. This lowers the concentration gradient.

Issue 2: "The solution is clear initially but cloudy after 2 hours."

Diagnosis: You are observing Supersaturation (Kinetic Solubility). The compound dissolved initially due to the mixing energy and local DMSO, but it is thermodynamically unstable at that concentration and slowly crystallizes to reach equilibrium.

Solution:

  • Reduce the working concentration.

  • Add a surfactant: 0.05% Tween-80 or 0.01% Triton X-100 prevents crystal nucleation.

Issue 3: "Can I use acid to dissolve it?"

Diagnosis: No. Explanation: This compound is a phenol (acidic). Adding acid (lowering pH) suppresses ionization, forcing it into its neutral, insoluble form. You need base to dissolve it, not acid.

Part 4: Visual Decision Workflows

Workflow 1: Selecting the Right Solubilization Method

(Graphviz Diagram)

SolubilityDecisionTree Start Start: Define Assay Constraints IspHFlexible Is pH adjustment possible (pH > 8.0)? Start->IspHFlexible UseBase Method A: pH Shift Use Tris/Glycine pH 8.5 IspHFlexible->UseBase Yes IsDMSOToxic Is DMSO/Ethanol toxic to the system? IspHFlexible->IsDMSOToxic No (Must be pH 7.4) UseCosolvent Method B: Cosolvent Use 0.5-1.0% DMSO or PEG-400 IsDMSOToxic->UseCosolvent No (Robust Assay) UseComplexation Method C: Complexation Use 20% HP-beta-Cyclodextrin IsDMSOToxic->UseComplexation Yes (Sensitive Cells)

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 5: Standard Operating Procedures (Protocols)

Protocol A: Preparation of Stable 10 mM Stock
  • Weighing: Weigh ~1.8 mg of 5-Fluoro-2-(isoxazol-5-yl)phenol.

  • Solvent: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C. Limit freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution (For Cellular Assays)

Target: 10 µM final concentration in Media (0.1% DMSO)

  • Start: 10 mM DMSO Stock.

  • Intermediate Step: Dilute 10 mM stock 1:10 into pure Ethanol or DMSO -> Result: 1 mM solution.

  • Final Step: Dilute the 1 mM intermediate 1:100 into pre-warmed Culture Media while vortexing the media.

    • Why? Pipetting 1 µL of 10 mM stock into 1000 µL media is prone to error and precipitation. Pipetting 10 µL of 1 mM intermediate is more precise and mixes better.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • PubChem Compound Summary. (2025). 5-Fluoro-2-(isoxazol-5-yl)phenol (and related isoxazole phenols).[1] National Center for Biotechnology Information.

Sources

Troubleshooting

optimizing reaction conditions for the derivatization of 5-Fluoro-2-(isoxazol-5-yl)phenol

Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 5-Fluoro-2-(isoxazol-5-yl)phenol (CAS: 288401-62-7) Executive Summary This guide addresses the specific synthetic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 5-Fluoro-2-(isoxazol-5-yl)phenol (CAS: 288401-62-7)

Executive Summary

This guide addresses the specific synthetic challenges associated with 5-Fluoro-2-(isoxazol-5-yl)phenol . This scaffold presents a "perfect storm" of reactivity issues: the ortho-isoxazole moiety creates steric hindrance and strong intramolecular hydrogen bonding (reducing nucleophilicity), while the isoxazole ring itself is sensitive to reductive cleavage and strong base-mediated ring opening.

Successful derivatization requires disrupting the intramolecular H-bond without destroying the heterocycle.

Module 1: O-Alkylation (Ether Synthesis)

The Challenge: The intramolecular hydrogen bond between the phenolic hydroxyl and the isoxazole nitrogen significantly increases the pKa of the phenol, making it resistant to deprotonation by weak bases.

Protocol 1.1: The Cesium Effect (Recommended)

Why this works: Cesium carbonate (


) is superior to Potassium carbonate (

) for ortho-substituted phenols. The large ionic radius of Cesium (1.67 Å) creates a "naked anion" effect in polar aprotic solvents, effectively disrupting the intramolecular H-bond and enhancing phenoxide nucleophilicity.

Standard Operating Procedure:

  • Solvent: Anhydrous DMF or NMP (Avoid Acetone; boiling point is too low to break the H-bond aggregation).

  • Base:

    
     (1.5 - 2.0 equivalents).
    
  • Temperature: 60°C - 80°C. (Do not exceed 100°C to preserve the isoxazole).

  • Stoichiometry: 1.0 eq Phenol : 1.2 eq Electrophile.

Troubleshooting Table: Alkylation Failures
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Intramolecular H-bond is intact.Switch solvent to DMF or DMSO . Increase temp to 80°C. Switch base to

.
Low Yield (<30%) Potassium "Ion Pairing" effect.Add 18-Crown-6 (1.0 eq) if using

to chelate potassium, or switch to Cesium.
Isoxazole Ring Cleavage (Nitrile byproduct) Base too strong or Temp too high.STOP using NaH or strong alkoxides. Reduce temp to <60°C. Ensure anhydrous conditions.
O- vs C-Alkylation mixture Phenoxide is too "soft".Use "hard" electrophiles (Alkyl Tosylates/Mesylates) rather than Iodides to favor O-alkylation.
Module 2: Mitsunobu Reaction

The Challenge: Standard Mitsunobu conditions (DEAD/PPh3) often fail because the ortho-isoxazole sterically hinders the formation of the alkoxy-phosphonium intermediate.

Protocol 2.1: Modified Mitsunobu

Why this works: The pKa of this phenol is modulated by the fluorine (electron-withdrawing) and the isoxazole. If the standard DEAD (Diethyl azodicarboxylate) fails, ADDP (1,1'-(azodicarbonyl)dipiperidine) provides a more stable betaine intermediate and can accommodate less acidic phenols.[1]

Workflow:

  • Reagents: ADDP (1.5 eq) +

    
     (Tributylphosphine) (1.5 eq).
    
  • Order of Addition:

    • Step A: Dissolve Phenol, Alcohol, and Phosphine in THF/Toluene.

    • Step B: Cool to 0°C.[2]

    • Step C: Add ADDP slowly.

  • Temperature: Allow to warm to Room Temp (25°C). Heat to 60°C only if no reaction after 12h.

Module 3: Isoxazole Stability (The "Red Zone")

Critical Warning: The isoxazole ring contains a weak N-O bond (~55 kcal/mol). It is the "fuse" of your molecule.

Forbidden Reagents:

  • Catalytic Hydrogenation:

    
     + Pd/C, PtO2, or Raney Ni.
    
    • Result: Cleavage of N-O bond to form

      
      -amino enones.[3]
      
  • Strong Reducing Agents: LAH (Lithium Aluminum Hydride), DIBAL-H (unless at -78°C).

  • Strong Bases at High Temp: NaOH/KOH in refluxing alcohols.

    • Result: Ring opening to

      
      -keto nitriles.
      

Safe Alternatives:

  • Reduction: Use

    
     (mild) or 
    
    
    
    if reducing other parts of the molecule.
  • Deprotection: If removing benzyl groups, use Lewis Acids (

    
     or 
    
    
    
    ) at -78°C instead of Hydrogenolysis.
Visualizing the Decision Logic

The following diagram outlines the critical decision pathways for derivatizing 5-Fluoro-2-(isoxazol-5-yl)phenol, prioritizing conditions that preserve the heterocyclic ring.

ReactionLogic Start Start: 5-Fluoro-2-(isoxazol-5-yl)phenol Goal Define Goal Start->Goal Ether Ether Formation (O-Alkylation) Goal->Ether Simple Alkyl Group Ester Ester/Complex Linkage (Mitsunobu) Goal->Ester Complex/Chiral Alcohol PrimaryHalo Electrophile: Primary Halide/Tosylate Ether->PrimaryHalo SecondaryHalo Electrophile: Secondary/Bulky Ether->SecondaryHalo MethodB Method B: Mitsunobu (ADDP / Bu3P) (For steric bulk) Ester->MethodB MethodA Method A: Cs2CO3 / DMF / 60°C (Disrupts H-Bond) PrimaryHalo->MethodA Standard SecondaryHalo->MethodB Preferred Warning CRITICAL WARNING: Avoid Pd/C + H2 Avoid NaOH Reflux MethodA->Warning Check Stability MethodB->Warning Check Stability

Caption: Decision matrix for derivatization. Green nodes indicate high-probability success paths; Red nodes indicate stability risks.

Frequently Asked Questions (FAQs)

Q1: I see a new peak in the NMR at


 11-12 ppm that is broad. Is my product decomposing? 
  • Answer: Likely not. If you are looking at the starting material or a mono-derivative, this is the phenolic proton involved in a strong intramolecular hydrogen bond with the isoxazole nitrogen. This downfield shift and broadening are characteristic of ortho-heterocyclic phenols. If the peak disappears after O-alkylation, your reaction was successful.

Q2: Can I use Sodium Hydride (NaH) to speed up the alkylation?

  • Answer: Proceed with extreme caution. While NaH is effective at deprotonation, the generated "naked" phenoxide is extremely reactive. In DMF at temperatures >60°C, NaH can induce nucleophilic attack on the isoxazole ring itself or cause elimination side reactions. We strongly recommend Cesium Carbonate as a milder, safer alternative that avoids "overshoot."

Q3: I need to remove a Benzyl protecting group from a different part of the molecule. Standard Pd/C hydrogenation destroyed my isoxazole. What now?

  • Answer: You have cleaved the N-O bond.[3] For isoxazole-containing substrates, you must avoid catalytic hydrogenation.

    • Alternative 1: Use TFA/Thioanisole (acidic cleavage).

    • Alternative 2: Use

      
        in DCM at -78°C.
      
    • Alternative 3: If strictly necessary, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for oxidative cleavage of PMB/Benzyl ethers.

Q4: Why is my Mitsunobu reaction yielding an N-alkylated hydrazine byproduct instead of my ether?

  • Answer: This occurs when the phenol is not acidic enough to protonate the betaine intermediate faster than the betaine rearranges.

    • Fix: Switch from DEAD to ADDP or TMAD . These reagents form more basic betaines, facilitating the deprotonation of the sterically hindered phenol [1][2].[1]

References
  • Mitsunobu Reaction Parameters: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. (Validates pKa limits and ADDP usage).

  • Isoxazole Stability: "The Dual Nature of the Isoxazole Ring: Stability Profile." BenchChem Technical Guides, 2025. 4 (Confirming base/temperature sensitivity).

  • Cesium Carbonate Effect: Flessner, T., & Doye, S. "Cesium carbonate: A powerful base for the alkylation of phenols." Journal of Organic Chemistry, 1999. (Standard text on Cs effect for hindered phenols).
  • Ortho-Substitution Effects: "Regiospecific Synthesis of Ortho Substituted Phenols." Western Kentucky University Research, 2011. 5 (Context on ortho-directing groups and steric challenges).

Sources

Optimization

improving the regioselectivity of 5-Fluoro-2-(isoxazol-5-yl)phenol synthesis

Technical Support Center: Regiocontrol in 5-Fluoro-2-(isoxazol-5-yl)phenol Synthesis Topic: Improving the Regioselectivity of 5-Fluoro-2-(isoxazol-5-yl)phenol Synthesis Audience: Senior Chemists, Process Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 5-Fluoro-2-(isoxazol-5-yl)phenol Synthesis

Topic: Improving the Regioselectivity of 5-Fluoro-2-(isoxazol-5-yl)phenol Synthesis Audience: Senior Chemists, Process Development Scientists Version: 2.4 (Current)

Executive Summary: The Regioselectivity Challenge

Synthesizing 5-Fluoro-2-(isoxazol-5-yl)phenol presents a classic heterocyclic challenge: controlling the regioselectivity of the isoxazole ring closure.

When using open-chain precursors (like 1,3-diketones or enaminones), the reaction with hydroxylamine (


) frequently yields a mixture of two regioisomers:
  • The Target (5-substituted isoxazole): 5-(5-fluoro-2-hydroxyphenyl)isoxazole.

  • The Impurity (3-substituted isoxazole): 3-(5-fluoro-2-hydroxyphenyl)isoxazole.

The formation of the 3-isomer is often driven by the competitive nucleophilic attack of the hydroxylamine nitrogen on the "wrong" carbonyl center. This guide prioritizes the Chromone Route , a self-validating protocol that locks the regiochemistry by masking the phenol, forcing the reaction to proceed through a specific ring-opening/ring-closing sequence that exclusively favors the desired 5-(isoxazol-5-yl)phenol scaffold.

Diagnostic Workflow

Before adjusting your current protocol, determine if your precursor selection is the root cause of your regioselectivity loss.

Regioselectivity_Workflow Start Start: Regioselectivity Issues Precursor Current Precursor? Start->Precursor Diketone 1,3-Diketone / Enaminone Precursor->Diketone Open Chain Chromone 6-Fluorochromone Precursor->Chromone Cyclic Issue_D Issue: Competitive Nucleophilic Attack (High Isomer Mix) Diketone->Issue_D Analysis Analyze Crude NMR Chromone->Analysis Issue_C Issue: Incomplete Ring Opening (Oxime Intermediate) Analysis->Issue_C Impurities Found Solution_D Switch to Chromone Route (See Section 3) Issue_D->Solution_D Solution_C Adjust pH/Temp (See Section 4) Issue_C->Solution_C

Figure 1: Decision tree for diagnosing regioselectivity failures. The open-chain diketone pathway is inherently prone to isomer mixtures, whereas the chromone pathway shifts the failure mode to reaction completion rather than regioselectivity.

The Solution: The Chromone Pathway

To maximize regioselectivity, we recommend abandoning the 1,3-diketone condensation in favor of the 6-Fluorochromone ring-opening rearrangement.

Why this works (The Mechanism)

Unlike diketones, where


 must choose between two similar carbonyls, the chromone ring presents a single highly electrophilic center at C-2 .
  • Nucleophilic Attack:

    
     attacks C-2 of the chromone.
    
  • Ring Opening: The pyrone ring opens, generating a transient phenol-oxime intermediate.

  • Recyclization: The phenolic oxygen is now a leaving group (or spectator), and the oxime oxygen attacks the C=O (originally C-4), forming the isoxazole ring with perfect regiocontrol.

Protocol: Synthesis of 5-Fluoro-2-(isoxazol-5-yl)phenol

  • Precursor: 6-Fluorochromone (CAS: 66892-34-0)

  • Reagent: Hydroxylamine Hydrochloride (

    
    )
    
  • Solvent system: Pyridine (acts as both solvent and base) OR Ethanol/Sodium Acetate.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Fluorochromone (1.0 equiv) in Pyridine (10 volumes).

    • Note: If avoiding pyridine, use Ethanol (10 vol) and Sodium Acetate (3.0 equiv).

  • Addition: Add Hydroxylamine Hydrochloride (1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (100–115 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/HPLC. The chromone spot should disappear. A new, more polar spot (the isoxazole phenol) will appear.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice-Water/HCl (excess dilute HCl to neutralize pyridine).

    • Critical: The acidic quench precipitates the product and ensures the phenol remains protonated.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide

Issue 1: I am seeing a mixture of isomers (3-substituted vs 5-substituted).
  • Cause: You are likely using the 1,3-diketone route or the pH was too basic during the initial attack.

  • Fix: Switch to the Chromone route (Section 3).

  • If you MUST use Diketones: Use acidic conditions (

    
     in Ethanol, no added base). Acidic conditions favor the formation of the 5-aryl isomer (Target) by protonating the carbonyl adjacent to the aryl group, making it less reactive to the initial N-attack, or by thermodynamic equilibration. Basic conditions generally favor the 3-aryl isomer.
    
Issue 2: The reaction stalls at an intermediate (Oxime).
  • Cause: Incomplete dehydration/cyclization. This is common in the Chromone route if the temperature is too low.

  • Fix: Increase reaction temperature to a vigorous reflux. Ensure the reaction runs for at least 6 hours.

  • Advanced Fix: Add a co-solvent like Toluene and use a Dean-Stark trap to remove water, driving the dehydration step.

Issue 3: Low Yield / Sticky Solid.
  • Cause: Pyridine retention or incomplete precipitation.

  • Fix: During the quench, ensure the pH drops below 3. The pyridine hydrochloride is water-soluble, but the product (a phenol) needs to be fully protonated to precipitate effectively.

Analytical Validation (NMR)

Distinguishing the 3-isomer from the 5-isomer is critical. Use this reference table for


-NMR (DMSO-

).
FeatureTarget: 5-(2-Hydroxyphenyl)isoxazoleImpurity: 3-(2-Hydroxyphenyl)isoxazoleMechanistic Reason
Isoxazole H-4

6.8 – 7.1 ppm

7.2 – 7.6 ppm
The H-4 proton is more shielded in the 5-aryl isomer due to the proximity of the electron-rich phenol ring.
Isoxazole H-3/H-5 H-3 appears as distinct singlet H-5 appears as distinct singletH-5 (next to O) is typically more deshielded than H-3 (next to N).
Phenol OH Broad singlet

9.5 – 10.5
Broad singlet

9.5 – 10.5
Not diagnostic for regiochemistry.

NMR (Isox C-5)

160-170 ppm
(Quaternary)

100-105 ppm (CH)
In the target, C5 is substituted (Quaternary). In the impurity, C5 is unsubstituted (CH).

Mechanism of Action Diagram

Understanding the ring-opening prevents process deviations.

Chromone_Mechanism Chromone 6-Fluorochromone (Cyclic Precursor) Attack Nucleophilic Attack (NH2OH at C-2) Chromone->Attack Regio-lock RingOpen Ring Opening (Phenolic Oxime Int.) Attack->RingOpen Cyclization Recyclization (O-Attack on C=O) RingOpen->Cyclization - H2O Product 5-Fluoro-2-(isoxazol-5-yl)phenol (Target) Cyclization->Product

Figure 2: The Chromone rearrangement pathway. The initial attack at C-2 is highly selective, preventing the formation of the 3-aryl isomer common in diketone chemistry.

Frequently Asked Questions (FAQ)

Q: Can I use the chalcone (enone) instead of chromone? A: Yes, but chalcones often require an oxidation step (using


 or CAN) after cyclization to form the isoxazole. The chromone route yields the isoxazole directly without external oxidants, reducing step count and impurities.

Q: Why does my product look yellow? A: Trace amounts of the ring-opened oxime intermediate or azine by-products can cause yellowing. A wash with cold diethyl ether or recrystallization from ethanol usually removes these non-polar impurities.

Q: Is the Fluorine atom stable under these reflux conditions? A: Yes. The aryl-fluorine bond is stable to standard reflux conditions in pyridine or ethanol/acid. It will not undergo nucleophilic aromatic substitution (


) unless you use extremely strong nucleophiles (like methoxide) in high concentrations, which are not present here.

References

  • Regioselectivity in Chromone Reactions: Sosnovskikh, V. Y. (2008). Reactions of 3-(polyfluoroacyl)chromones with hydroxylamine: synthesis of novel RF-containing isoxazole and chromone derivatives. Tetrahedron, 64(34), 7877-7889.[2]

  • General Isoxazole Synthesis: Bastos, R. S., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7, 4858-4866.

  • Analytical Distinction (NMR): Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-2-(isoxazol-5-yl)phenol

[1][2] Case Reference: ISO-PH-5F-PUR Status: Operational Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary This guide addresses the purification challenges associated with 5-Fluo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case Reference: ISO-PH-5F-PUR Status: Operational Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

This guide addresses the purification challenges associated with 5-Fluoro-2-(isoxazol-5-yl)phenol . This molecule presents a "perfect storm" of purification difficulties: it possesses an acidic phenolic proton (pKa ~7.5–8.5), a basic isoxazole nitrogen, and a lipophilic fluorine substituent. These features often lead to peak tailing on silica, poor solubility in non-polar solvents, and potential ring instability under basic conditions.

This support documentation is structured as a dynamic troubleshooting center. We move beyond standard protocols to address why your purification might be failing and how to fix it using self-validating logic.

Module 1: Chromatographic Resolution (The "Streaking" Issue)

User Query: "My compound streaks across the TLC plate and elutes as a broad tail during flash chromatography, contaminating other fractions. How do I sharpen the peak?"

Root Cause Analysis

The phenolic hydroxyl group is weakly acidic.[2] On standard silica gel (pH ~6.5–7.0), the phenol partially ionizes to the phenoxide anion. This anion interacts strongly with the acidic silanols on the stationary phase, causing "drag" or tailing. Simultaneously, the isoxazole nitrogen can act as a weak hydrogen bond acceptor, further increasing retention time unpredictability.

The Protocol: Acid-Buffered Silica Chromatography

Do not use neutral solvents.[1][2] You must suppress ionization to ensure the molecule travels as a neutral species.[2]

Mobile Phase Formulation:

  • Base System: Hexanes/Ethyl Acetate (most common) or DCM/Methanol.[1][2]

  • The Modifier: Add 1% Glacial Acetic Acid (AcOH) or 0.5% Formic Acid to both the weak and strong solvents.

    • Example: Solvent A = Hexanes + 1% AcOH; Solvent B = EtOAc + 1% AcOH.[1][2]

Step-by-Step Workflow:

  • Column Pre-conditioning: Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 5% B with acid) before loading the sample. This neutralizes active basic sites on the silica.[2]

  • Sample Loading: Dissolve the crude material in a minimum volume of DCM (with 1% AcOH) or dry-load onto Celite/Silica.[1][2] Avoid dissolving in pure EtOAc for loading, as it broadens the injection band.

  • Elution Gradient:

    • Start: 0–5% B (Hold for 2 CV to elute non-polar impurities).[1][2]

    • Ramp: 5% to 40% B over 15 CV.[1][2]

    • Note: The fluorinated phenol usually elutes earlier than its non-fluorinated counterparts due to the lipophilicity of the fluorine atom.

Visualizing the Separation Logic

ChromatographyLogic Start Crude Mixture Analysis TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Decision Is spot tailing/streaking? TLC_Check->Decision Standard Standard Flash (No Modifier) Decision->Standard No (Rare) Buffered Acid-Buffered Flash (+1% AcOH) Decision->Buffered Yes (Expected) Mechanism Mechanism: Protonation of Phenolate suppresses silanol binding Buffered->Mechanism Result Sharp Peak Shape Improved Resolution Buffered->Result

Figure 1: Decision matrix for chromatographic method development based on TLC behavior.

Module 2: Crystallization Dynamics (The "Oiling Out" Issue)

User Query: "I tried recrystallizing from hot hexanes/ethyl acetate, but the product oiled out as a sticky gum upon cooling. How do I get crystals?"

Root Cause Analysis

"Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with fluorinated biaryls, which have lower melting points than expected due to disrupted crystal packing.[2] The fluorine atom increases lipophilicity, making the compound too soluble in the "anti-solvent" (hexane) at medium temperatures.

The Protocol: Polarity-Switch Crystallization

Switch to a solvent system that utilizes the hydrogen-bonding capability of the phenol and isoxazole, rather than just polarity.

Recommended Solvent Systems:

System Ratio (v/v) Protocol Notes
Ethanol / Water 3:1 to 1:1 Top Choice. Dissolve in hot EtOH (60°C).[1][2] Add warm water dropwise until turbidity persists.[1][2] Cool slowly to RT, then 4°C.
Toluene / Heptane 1:2 Good for removing non-polar impurities.[2] Dissolve in boiling toluene; add heptane.

| IPA (Isopropyl Alcohol) | Pure | Dissolve at reflux; cool to -20°C. IPA often suppresses oiling better than EtOH.[1][2] |

Troubleshooting "Oiling Out":

  • Seed Crystals: If you have even a micro-amount of solid, add it at the turbidity point.[2]

  • The Scratch Technique: If oil forms, reheat to dissolve, then scratch the glass wall at the air-liquid interface vigorously with a glass rod while cooling.

  • Slower Cooling: Wrap the flask in aluminum foil and a towel to slow the temperature drop. Rapid cooling traps impurities and promotes oiling.[2]

Module 3: Chemical Stability (The "Hidden" Trap)

User Query: "My yield dropped significantly after washing the organic layer with 1M NaOH. Where did my product go?"

Root Cause Analysis

This is a critical error.[1][2]

  • Acidity: The phenol is acidic.[2] Washing with 1M NaOH (pH 14) deprotonates the phenol (pKa ~8), moving the entire compound into the aqueous layer. If you discarded the aqueous layer, you discarded your product.

  • Ring Instability: While isoxazoles are generally stable, electron-deficient isoxazoles (like those attached to a phenol) can undergo base-catalyzed ring cleavage (the Kemp elimination mechanism) at high pH or elevated temperatures, converting the isoxazole into a nitrile or enamino-ketone derivative.[1]

The Protocol: The "Gentle" Workup

Never use strong bases (NaOH, KOH) for washing unless you intend to extract the product into water.

Correct Workup Procedure:

  • Quench: Quench reactions with Saturated Ammonium Chloride (NH₄Cl) or 1M HCl (pH ~1–2). The isoxazole ring is stable to acid.[2][3]

  • Extraction: Extract with Ethyl Acetate or DCM.[1][2]

  • Washing: Wash the organic layer with Brine only.[2] If acid removal is needed, use Saturated Sodium Bicarbonate (NaHCO₃) cautiously and briefly.

  • Recovery from Aqueous (If Mistake Occurred): If you washed with NaOH, immediately acidify the aqueous layer to pH 3–4 with 1M HCl and re-extract with EtOAc.[2]

Visualizing Stability Pathways

StabilityPathways Target 5-Fluoro-2-(isoxazol-5-yl)phenol Acid Acidic Conditions (HCl/AcOH) Target->Acid Base_Weak Weak Base (NaHCO3) Target->Base_Weak Base_Strong Strong Base (NaOH/KOH) Target->Base_Strong Stable1 STABLE (Product Intact) Acid->Stable1 Stable2 STABLE (Deprotonates Phenol) Base_Weak->Stable2 Unstable UNSTABLE Ring Cleavage Risk (Nitrile formation) Base_Strong->Unstable

Figure 2: Stability profile of the isoxazole ring under varying pH conditions.

Module 4: Metal Scavenging (If Pd-Catalyzed)

User Query: "The compound is colored (grey/brown) despite running a column. I used a Suzuki coupling to make it."

Solution: The isoxazole nitrogen and phenolic oxygen are excellent ligands for Palladium (Pd). Standard silica chromatography often fails to remove trace Pd.[1][2]

Protocol:

  • Solid Scavengers: Dissolve crude in THF/MeOH. Add SiliaMetS® Thiol or QuadraPure™ TU (50 wt% relative to crude).[1][2] Stir at 40°C for 4 hours. Filter through Celite.[1][2]

  • Activated Carbon: If specialized scavengers are unavailable, reflux the solution with activated charcoal for 1 hour, then filter while hot through Celite. Warning: Phenols can adsorb to charcoal; wash the filter cake thoroughly with hot EtOAc.

References

  • Isoxazole Synthesis & Properties

    • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.[1][2][4]

    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link]

  • Phenolic Acidity & Chromatography

    • Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents (Acetonitrile).
    • Source: University of Tartu (Chair of Analytical Chemistry).[2]

    • URL:[Link] (General reference for phenolic pKa shifts with EWGs).

  • Isoxazole Ring Stability

    • Title: pH and temperature stability of the isoxazole ring in leflunomide.[5][6]

    • Source: ResearchGate (Pharmaceutical Research).[1][2]

    • URL:[Link]

  • Compound Data

    • Title: 2-(5-Isoxazolyl)phenol (Compound Summary).[1][2][7][8]

    • Source: PubChem.[1][2]

    • URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Efficacy Analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol as a Putative Wnt/β-Catenin Pathway Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Wnt/β-Catenin Pathway in Colorectal Cancer The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Wnt/β-Catenin Pathway in Colorectal Cancer

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1][2][3] Its aberrant activation is a hallmark of numerous cancers, most notably colorectal cancer (CRC), where it is considered a primary driver of tumorigenesis.[1][2][4] In a healthy state, the concentration of β-catenin in the cytoplasm is kept low by a "destruction complex" of proteins, including Adenomatous Polyposis Coli (APC), Axin, and Glycogen Synthase Kinase 3β (GSK3β), which targets β-catenin for proteasomal degradation.[5][6][7]

Upon binding of a Wnt ligand to its receptor, this destruction complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin.[2][7] In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[8][9] A key interaction for this transcriptional activation is the recruitment of co-activators, such as B-cell lymphoma 9 (BCL9), to the β-catenin/TCF complex.[10][11][12] Disrupting the β-catenin/BCL9 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to inhibit aberrant Wnt signaling in cancer.[10][11][12]

Recent research has identified 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor of the Wnt/β-catenin pathway, acting through the disruption of the β-catenin/BCL9 interaction.[13] Given the structural similarity, this guide explores the comparative efficacy of 5-Fluoro-2-(isoxazol-5-yl)phenol as a hypothesized inhibitor of this critical oncogenic pathway.

Comparative Efficacy of Known Wnt/β-Catenin Pathway Inhibitors

While direct experimental data for 5-Fluoro-2-(isoxazol-5-yl)phenol is not yet available, we can infer its potential efficacy by comparing it to well-characterized inhibitors that target various components of the Wnt/β-catenin pathway. The following table summarizes the efficacy of selected known inhibitors, providing a benchmark for future experimental validation.

InhibitorTargetAssay TypeIC50/EC50/KiCell Line(s)Reference(s)
ICG-001 β-catenin/CBP InteractionTCF/β-catenin-mediated transcriptionIC50: 3 µM-[14]
XAV939 Tankyrase 1/2Wnt/β-catenin pathway reporterIC50: 11 nM (TNKS1), 4 nM (TNKS2)-[15][16]
IWP-2 Porcupine (Wnt secretion)Wnt pathway activityIC50: 27 nM-[14]
LF3 β-catenin/TCF4 InteractionWnt signalingIC50: < 2 µM-[16][17]
Carnosic Acid β-catenin/BCL9 Interaction-Ki: 3.3 ± 1.8 µMSW480, HCT116[18]
ZW4864 derivative (21) β-catenin/BCL9 InteractionAlphaScreenKi: 2.7 µMSW480[19]
TMP-C-74 β-catenin/Tcf4 SignalingLuciferase reporter assayIC50: 1.5 µMHCT116[20]
IC261 Casein Kinase 1ε (CK1ε)Proliferation assayIC50: 0.5 µMMCF7[21]

Based on the structure-activity relationship (SAR) studies of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate derivatives, it is hypothesized that 5-Fluoro-2-(isoxazol-5-yl)phenol will exhibit inhibitory activity against the Wnt/β-catenin pathway, likely by disrupting the β-catenin/BCL9 interaction. The fluoro- substitution on the phenol ring may influence its binding affinity and cellular permeability, necessitating experimental validation to determine its precise IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted pathway and the experimental approach for validating the efficacy of 5-Fluoro-2-(isoxazol-5-yl)phenol, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription BCL9 BCL9 BCL9->TCF_LEF co-activates Inhibitor 5-Fluoro-2-(isoxazol-5-yl)phenol (Hypothesized) Inhibitor->BCL9 disrupts interaction with β-catenin

Figure 1: Hypothesized mechanism of 5-Fluoro-2-(isoxazol-5-yl)phenol in the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation (Future Work) Start Synthesize and Purify 5-Fluoro-2-(isoxazol-5-yl)phenol Cell_Culture Culture Colorectal Cancer Cell Lines (e.g., SW480, HCT116) Start->Cell_Culture TOPFOP_Assay TOP/FOP Flash Luciferase Reporter Assay Cell_Culture->TOPFOP_Assay PPI_Assay β-catenin/BCL9 Protein-Protein Interaction Assay (e.g., AlphaScreen) Cell_Culture->PPI_Assay Western_Blot Western Blot Analysis for Target Gene Expression (c-Myc, Cyclin D1) Cell_Culture->Western_Blot Data_Analysis Determine IC50 and Compare with Known Inhibitors TOPFOP_Assay->Data_Analysis PPI_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Colorectal Cancer Xenograft Mouse Model Data_Analysis->Xenograft Treatment Administer 5-Fluoro-2-(isoxazol-5-yl)phenol Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth and Animal Well-being Treatment->Tumor_Measurement PK_PD Pharmacokinetic and Pharmacodynamic Analysis Tumor_Measurement->PK_PD

Figure 2: Experimental workflow for validating the efficacy of 5-Fluoro-2-(isoxazol-5-yl)phenol.

Experimental Protocols

To empirically determine the efficacy of 5-Fluoro-2-(isoxazol-5-yl)phenol, the following detailed experimental protocols are recommended.

TOP/FOP Flash Luciferase Reporter Assay

This assay is the gold standard for quantifying the transcriptional activity of the TCF/LEF-β-catenin complex.[22][23][24]

Principle: The TOPFlash reporter plasmid contains multiple TCF binding sites upstream of a luciferase gene.[24][25] The FOPFlash plasmid, containing mutated TCF binding sites, serves as a negative control.[24][25] A high TOP/FOP ratio indicates active Wnt/β-catenin signaling.

Step-by-Step Protocol:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116 or SW480) in a 24-well plate at a density of 5 x 104 cells per well and incubate overnight.[23]

  • Transfection: Co-transfect the cells with TOPFlash or FOPFlash reporter plasmids along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of 5-Fluoro-2-(isoxazol-5-yl)phenol and known inhibitors (as positive controls) for another 24 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the TOP/FOP ratio for each treatment condition. Plot the dose-response curve and determine the IC50 value for 5-Fluoro-2-(isoxazol-5-yl)phenol.

β-Catenin/BCL9 Protein-Protein Interaction (PPI) Assay (AlphaScreen)

This biochemical assay directly measures the disruption of the β-catenin/BCL9 interaction.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology detects molecular interactions in a microplate format. Biotinylated BCL9 peptide is captured by streptavidin-coated Donor beads, and GST-tagged β-catenin is captured by anti-GST-coated Acceptor beads. Upon interaction, the beads come into close proximity, and excitation of the Donor beads results in a luminescent signal from the Acceptor beads.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of 5-Fluoro-2-(isoxazol-5-yl)phenol and known β-catenin/BCL9 inhibitors. Prepare a mixture of biotinylated BCL9 peptide and GST-tagged β-catenin.

  • Incubation: In a 384-well microplate, add the inhibitor dilutions, the protein mixture, and incubate at room temperature.

  • Bead Addition: Add streptavidin-coated Donor beads and anti-GST-coated Acceptor beads and incubate in the dark.

  • Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value for the disruption of the β-catenin/BCL9 interaction.

Conclusion and Future Directions

The structural similarity of 5-Fluoro-2-(isoxazol-5-yl)phenol to a known Wnt/β-catenin pathway inhibitor provides a strong rationale for its investigation as a potential therapeutic agent for colorectal cancer. The comparative data on established inhibitors presented in this guide offer a valuable framework for assessing its potential potency. The detailed experimental protocols for the TOP/FOP Flash and β-catenin/BCL9 PPI assays provide a clear path for the empirical validation of its efficacy.

Future in vivo studies using colorectal cancer xenograft models will be crucial to evaluate the therapeutic potential of 5-Fluoro-2-(isoxazol-5-yl)phenol in a more complex biological system. Furthermore, comprehensive SAR studies around the isoxazole-phenol scaffold could lead to the development of even more potent and selective inhibitors of the Wnt/β-catenin signaling pathway.

References

  • Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer. Karger Publishers. [Link]

  • Wnt/β-Catenin Pathway Activation Mediates Adaptive Resistance to BRAF Inhibition in Colorectal Cancer. AACR Journals. [Link]

  • Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer. Karger Publishers. [Link]

  • Wnt/β Catenin-Mediated Signaling Commonly Altered in Colorectal Cancer. Springer Link. [Link]

  • What are BCL9 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible?. ResearchGate. [Link]

  • Small Molecules that Inhibit the β-catenin/BCL9 Interaction. Moffitt Cancer Center. [Link]

  • Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells. PubMed. [Link]

  • TOP/FOP-Flash luciferase reporter analysis. Bio-protocol. [Link]

  • Small-molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PubMed. [Link]

  • Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers. Frontiers. [Link]

  • TOP/FOP Flash Luciferase Assay. Bio-protocol. [Link]

  • New ZW4864 Derivatives as Small-Molecule Inhibitors for the β-Catenin/BCL9 Protein–Protein Interaction. ACS Publications. [Link]

  • Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Publishing. [Link]

  • Identification of targets of the Wnt pathway destruction complex in addition to β-catenin. PNAS. [Link]

  • Wnt/β-catenin Signaling Inhibitors. PubMed. [Link]

  • Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. PMC. [Link]

  • Structure-activity relationship explorations of 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives to develop potent Wnt/β-catenin pathway inhibitors for colorectal cancer treatment. PubMed. [Link]

  • Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. University of South Carolina. [Link]

  • β-catenin inhibitors. Adooq Bioscience. [Link]

  • Wnt Target genes. The WNT Homepage. [Link]

  • Discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor for the Wnt/β-catenin pathway. PubMed. [Link]

  • IC50 values for growth inhibitory effect of IC261 in breast cancer cell lines.. ResearchGate. [Link]

  • Key components of the Wnt/β-catenin signaling pathway. Proteins shaded.... ResearchGate. [Link]

  • Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives. PMC. [Link]

  • Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy. PMC. [Link]

  • A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. PMC. [Link]

  • TOPFlash/FOPFlash reporter assay to measure Wnt pathway activity in.... ResearchGate. [Link]

  • How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. ResearchGate. [Link]

  • Inhibition of the Wnt/β-Catenin Pathway Overcomes Resistance to Enzalutamide in Castration-Resistant Prostate Cancer. AACR Journals. [Link]

  • Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin. PNAS. [Link]

  • Isoxazolyl-urea derivative evokes apoptosis and paraptosis by abrogating the Wnt/β-catenin axis in colon cancer cells. PubMed. [Link]

  • Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer. MDPI. [Link]

  • Lichen Secondary Metabolites Inhibit the Wnt/β-Catenin Pathway in Glioblastoma Cells and Improve the Anticancer Effects of Temozolomide. MDPI. [Link]

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Comparative

A Comparative Guide to Validating the Mechanism of Action of 5-Fluoro-2-(isoxazol-5-yl)phenol

For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) of a novel bioactive compound is a pivotal and often challenging phase in the journey from discovery to clinical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) of a novel bioactive compound is a pivotal and often challenging phase in the journey from discovery to clinical application. This guide provides a comprehensive, in-depth framework for validating the MoA of a previously uncharacterized small molecule, using the isoxazole derivative 5-Fluoro-2-(isoxazol-5-yl)phenol as our central case study.

The isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] However, for a novel derivative like 5-Fluoro-2-(isoxazol-5-yl)phenol, the specific biological effect and molecular target are unknown. This guide, therefore, eschews a rigid template in favor of a logical, multi-pronged investigational workflow. We will navigate the essential stages of MoA validation: beginning with broad phenotypic screening to uncover the compound's biological impact, progressing to sophisticated target deconvolution techniques to identify its molecular partner, and culminating in rigorous target validation to confirm direct engagement and downstream functional consequences.

This document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and scientifically sound approach to MoA elucidation.

Part 1: Phenotypic Screening – From Compound to Biological Effect

Without a known target, our investigation must begin with phenotypic screening. This "forward pharmacology" approach exposes the compound to various biological systems to identify a measurable effect, or phenotype.[2] The choice of initial screens should be guided by the known activities of the core isoxazole structure, suggesting that assays related to cancer, inflammation, and microbial growth are logical starting points.

The objective here is to cast a wide yet rational net to generate a primary hypothesis about the compound's function. A comparative analysis of these initial screening platforms is crucial for resource allocation and interpreting the initial data.

Comparison of Primary Phenotypic Screening Platforms
Screening Platform Biological Question Model System Examples Key Readouts & Assays Rationale & Interpretation
Anticancer Does the compound inhibit cancer cell growth or induce cell death?Panel of human cancer cell lines (e.g., NCI-60) representing diverse tissue origins (e.g., MCF-7 for breast, HCT116 for colon).[3]Cell viability (MTT, CellTiter-Glo), Apoptosis (Caspase-3/7 activity, Annexin V staining), Cell cycle arrest (Propidium Iodide staining).[3][4]A significant reduction in viability in multiple cell lines suggests broad cytotoxic or cytostatic activity. Selective activity against specific cell lines may indicate a pathway-specific MoA.
Anti-inflammatory Does the compound suppress inflammatory responses?Human peripheral blood mononuclear cells (PBMCs); Macrophage-like cell lines (e.g., THP-1); Endothelial cells (e.g., HUVECs).[5][6]Cytokine secretion (ELISA, Luminex for TNF-α, IL-6, IL-1β), Expression of inflammatory markers (qPCR, Western blot for COX-2, iNOS), NF-κB pathway activation (Reporter assays).[7]Inhibition of pro-inflammatory cytokine release or marker expression upon stimulation (e.g., with LPS) points towards an anti-inflammatory MoA.[6]
Antimicrobial Does the compound inhibit the growth of pathogenic microbes?Panel of bacteria (Gram-positive, e.g., S. aureus; Gram-negative, e.g., E. coli) and fungi (e.g., C. albicans).Minimum Inhibitory Concentration (MIC) via broth microdilution or agar dilution; Zone of inhibition via disk diffusion.[8][9]A low MIC value indicates potent antimicrobial activity.[9] The spectrum of activity (broad vs. narrow) can provide initial clues about the potential target (e.g., cell wall vs. specific enzyme).
Experimental Workflow: Initial Phenotypic Hypothesis Generation

The following diagram illustrates the decision-making process based on the outcomes of these parallel screens.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hypothesis Generation Compound 5-Fluoro-2-(isoxazol-5-yl)phenol Anticancer Anticancer Screen (e.g., NCI-60 Panel) Compound->Anticancer AntiInflammatory Anti-inflammatory Screen (e.g., LPS-stimulated THP-1) Compound->AntiInflammatory Antimicrobial Antimicrobial Screen (e.g., MIC Panel) Compound->Antimicrobial Result_Cancer Hit: Selective Cytotoxicity Anticancer->Result_Cancer No_Hit No Significant Activity Anticancer->No_Hit Result_Inflammation Hit: Cytokine Suppression AntiInflammatory->Result_Inflammation AntiInflammatory->No_Hit Result_Microbe Hit: Low MIC Value Antimicrobial->Result_Microbe Antimicrobial->No_Hit Proceed to Target Deconvolution\n(Anticancer Focus) Proceed to Target Deconvolution (Anticancer Focus) Result_Cancer->Proceed to Target Deconvolution\n(Anticancer Focus) Proceed to Target Deconvolution\n(Anti-inflammatory Focus) Proceed to Target Deconvolution (Anti-inflammatory Focus) Result_Inflammation->Proceed to Target Deconvolution\n(Anti-inflammatory Focus) Proceed to Target Deconvolution\n(Antimicrobial Focus) Proceed to Target Deconvolution (Antimicrobial Focus) Result_Microbe->Proceed to Target Deconvolution\n(Antimicrobial Focus) Re-evaluate / Terminate Re-evaluate / Terminate No_Hit->Re-evaluate / Terminate

Caption: Decision workflow for phenotypic screening.

Detailed Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Culture: Obtain human cancer cell lines (e.g., MCF-7) from a certified cell bank (e.g., ATCC). Culture cells in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Fluoro-2-(isoxazol-5-yl)phenol in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: Target Deconvolution – Identifying the Molecular Partner

Assuming our phenotypic screen yields a "hit" (e.g., potent cytotoxicity against cancer cells), the next critical phase is target deconvolution—identifying the specific molecular target(s) responsible for this effect.[2] This process transforms a bioactive compound into a valuable tool for biological research and a potential therapeutic lead. We will compare three powerful and distinct approaches.

Comparison of Target Deconvolution Methodologies
Methodology Principle Advantages Disadvantages Best Suited For
In Silico / Computational Prediction Uses the compound's 2D or 3D structure to screen against databases of known protein targets based on ligand similarity or pharmacophore matching.[10][11]Rapid, cost-effective, requires no wet lab resources. Can generate initial hypotheses quickly. (e.g., PharmMapper, SwissTargetPrediction).[12][13][14]Purely predictive; high rate of false positives. Cannot identify novel targets not present in the database. Requires experimental validation.Early-stage hypothesis generation; prioritizing experimental approaches.
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate. Bound proteins are eluted and identified by mass spectrometry.[15][16][17][18][19]Directly identifies binding partners from a complex biological sample. Can discover novel or unexpected targets.[20]Requires chemical modification of the compound, which may alter its binding activity. Prone to identifying non-specific binders.[17][21]Validating computationally predicted targets; unbiased discovery when a modifiable site on the compound is available.
Proteome-Wide Thermal Shift Assay (CETSA® / TPP) Based on the principle that ligand binding stabilizes a target protein against heat-induced denaturation. Changes in protein thermal stability across the proteome are measured by mass spectrometry after heat treatment of cells or lysates.[22][23][24][25]Label-free (no compound modification needed). Performed in a physiologically relevant context (intact cells).[26][27] Provides direct evidence of target engagement.[28][29]Technically demanding and requires specialized mass spectrometry equipment and expertise. May not detect targets of very high or very low abundance.Gold-standard for unbiased target identification and confirming target engagement in a cellular environment.[26]
Integrated Workflow: From Phenotype to Validated Target

This diagram outlines the comprehensive workflow, integrating phenotypic screening with target deconvolution and subsequent validation steps.

G cluster_0 Phenotypic Discovery cluster_1 Target Deconvolution (Parallel Approaches) cluster_2 Hypothesis & Validation PhenoScreen Phenotypic Screening (Anticancer, Anti-inflammatory, etc.) PhenoHit Confirmed Phenotypic Hit (e.g., IC50 < 1µM in MCF-7 cells) PhenoScreen->PhenoHit InSilico In Silico Prediction (PharmMapper / SwissTargetPrediction) PhenoHit->InSilico ACMS Affinity Chromatography-MS PhenoHit->ACMS CETSA Proteome-Wide CETSA PhenoHit->CETSA PutativeTargets List of Putative Targets InSilico->PutativeTargets ACMS->PutativeTargets CETSA->PutativeTargets TargetValidation Target Validation (Orthogonal Assays) PutativeTargets->TargetValidation Confirm Engagement & Functional Effect MoA Validated Mechanism of Action TargetValidation->MoA

Caption: Integrated workflow for MoA elucidation.

High-Level Protocol: Proteome-Wide Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the key steps for identifying targets of 5-Fluoro-2-(isoxazol-5-yl)phenol in an unbiased, label-free manner.

  • Cell Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat one set of cells with 5-Fluoro-2-(isoxazol-5-yl)phenol (at a concentration ~10x IC₅₀) and a control set with vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation.

  • Protein Preparation & Digestion: Collect the soluble fractions. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT), allowing for multiplexed analysis in a single mass spectrometry run.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Plot the soluble fraction of each protein as a function of temperature to generate "melting curves." A target protein will show a statistically significant shift in its melting curve to a higher temperature in the drug-treated samples compared to the vehicle control.[25]

Part 3: Target Validation and MoA Confirmation

Identifying a putative target is a major milestone, but it is not the final step. The interaction must be validated, and its functional consequence on the relevant signaling pathway must be demonstrated.

Confirming Target Engagement: The Western Blot-Based CETSA

A proteome-wide screen provides a hypothesis. A more targeted, lower-throughput Western blot-based CETSA can robustly confirm the engagement of a specific candidate protein.[27][30]

Protocol:

  • Follow steps 1-3 of the Proteome-Wide CETSA protocol.

  • SDS-PAGE and Western Blotting: Instead of proceeding to mass spectrometry, run the soluble protein fractions from each temperature point on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with a specific primary antibody against the putative target protein.

  • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity for each temperature point. A shift in the melting curve, visible as stronger bands at higher temperatures in the drug-treated lanes, confirms that 5-Fluoro-2-(isoxazol-5-yl)phenol binds to and stabilizes the target protein in intact cells.

Elucidating Downstream Effects: Signaling Pathway Analysis

If our compound binds and stabilizes a specific kinase, for example, we must demonstrate that this engagement alters the kinase's function.

Hypothetical Scenario: Let's assume CETSA identifies Kinase X as the primary target of 5-Fluoro-2-(isoxazol-5-yl)phenol, and Kinase X is known to phosphorylate Protein Y , leading to cell proliferation.

G cluster_0 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseX Kinase X Receptor->KinaseX ProteinY Protein Y KinaseX->ProteinY pProteinY p-Protein Y (Active) ProteinY->pProteinY Phosphorylation Proliferation Cell Proliferation pProteinY->Proliferation Compound 5-Fluoro-2- (isoxazol-5-yl)phenol Compound->KinaseX Inhibition

Caption: Hypothetical inhibition of the Kinase X pathway.

Validation Protocol (Western Blot):

  • Cell Treatment: Treat MCF-7 cells with varying concentrations of 5-Fluoro-2-(isoxazol-5-yl)phenol for a set time (e.g., 24 hours).

  • Stimulation: If the pathway is inducible, stimulate the cells with the appropriate growth factor to activate Kinase X.

  • Lysis: Lyse the cells and collect the total protein.

  • Western Blot: Perform a Western blot as described previously.

  • Probing: Probe separate membranes with antibodies for:

    • Phospho-Protein Y (to measure the active form).

    • Total Protein Y (as a loading control).

    • Total Kinase X (to ensure its levels are unchanged).

    • An apoptosis marker like Cleaved PARP (to confirm the downstream effect).

  • Analysis: A dose-dependent decrease in the levels of phosphorylated Protein Y, accompanied by an increase in Cleaved PARP, would provide strong evidence that the compound engages Kinase X and inhibits its downstream signaling, leading to the observed cytotoxic phenotype.

Conclusion

Validating the mechanism of action for a novel compound like 5-Fluoro-2-(isoxazol-5-yl)phenol is an iterative, hypothesis-driven process. It requires an integrated strategy that moves logically from broad phenotypic effects to a specific molecular target and its downstream consequences. By systematically comparing and applying the methodologies outlined in this guide—from high-throughput phenotypic screens to label-free target deconvolution and focused biochemical validation—researchers can build a robust, evidence-based understanding of a compound's MoA. This rigorous, multi-faceted approach is fundamental to advancing novel chemical entities from the laboratory bench toward potential therapeutic applications.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available at: [Link]

  • KinomePro - Pamgene. Pamgene. Available at: [Link]

  • CETSA. CETSA. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Affinity Chromatography - Creative Biolabs. Creative Biolabs. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. QIMA Life Sciences. Available at: [Link]

  • Kinome Profiling Service | MtoZ Biolabs. MtoZ Biolabs. Available at: [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. Technology Networks. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. WOAH. Available at: [Link]

  • Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC. NIH. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC - NIH. NIH. Available at: [Link]

  • In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. Routledge. Available at: [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. INTEGRA Biosciences. Available at: [Link]

  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI - Protein Fluidics. Protein Fluidics. Available at: [Link]

  • Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes - Redoxis. Redoxis. Available at: [Link]

  • High content cell-based assay for the inflammatory pathway - SPIE Digital Library. SPIE. Available at: [Link]

  • Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology. Available at: [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

  • THE POWER OF PROTEOME- WIDE CETSA® - Pelago Bioscience. Pelago Bioscience. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes. Microbe Notes. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. NIH. Available at: [Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - eLife. eLife. Available at: [Link]

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules - Charles River Laboratories. Charles River Laboratories. Available at: [Link]

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery - ResearchGate. ResearchGate. Available at: [Link]

  • Affinity-based target identification for bioactive small molecules - RSC Publishing. RSC Publishing. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Drug Hunter. Available at: [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. NIH. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. NIH. Available at: [Link]

  • Phenotypic profiling in drug discovery - Drug Target Review. Drug Target Review. Available at: [Link]

  • Phenotypic screening - Wikipedia. Wikipedia. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. Available at: [Link]

  • Affinity chromatography - Wikipedia. Wikipedia. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. ACS Publications. Available at: [Link]

  • PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC. NIH. Available at: [Link]

  • Modern Paradigm Towards Potential Target Identification for Antiviral (SARS-nCoV-2) and Anticancer Lipopeptides: A Pharmacophore-Based Approach - AJMB. Avicenna J Med Biotech. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. - Apollo - University of Cambridge. University of Cambridge. Available at: [Link]

  • PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database | Nucleic Acids Research | Oxford Academic. Oxford Academic. Available at: [Link]

  • PharmMapper - Bio.tools. Bio.tools. Available at: [Link]

  • SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. Expasy. Available at: [Link]

Sources

Validation

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated 2-(isoxazol-5-yl)phenol

The following technical guide provides an in-depth comparison of Fluorinated vs. Non-Fluorinated 2-(isoxazol-5-yl)phenol , designed for researchers in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Fluorinated vs. Non-Fluorinated 2-(isoxazol-5-yl)phenol , designed for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary

The 2-(isoxazol-5-yl)phenol scaffold represents a privileged structure in medicinal chemistry, serving as a crucial pharmacophore in Hsp90 inhibitors (e.g., Luminespib/NVP-AUY922 analogues) and antimicrobial agents .[1]

This guide compares the biological performance of the unsubstituted parent scaffold against its fluorinated derivatives (specifically 5-fluoro-2-(isoxazol-5-yl)phenol ).[1] The incorporation of fluorine is not merely a structural modification but a strategic tool to modulate pKa , lipophilicity (LogP) , and metabolic stability , often resulting in a 2–10 fold increase in potency against specific biological targets.

Physicochemical Profile & Structural Analysis[2][3][4]

The introduction of a fluorine atom onto the phenolic ring induces significant electronic and steric changes that drive biological differentiation.

Comparative Properties Table
PropertyNon-Fluorinated ParentFluorinated Variant (5-Fluoro)Impact on Biological Activity
Molecular Weight 161.16 g/mol 179.15 g/mol Negligible steric penalty; maintains ligand efficiency.[1]
LogP (Lipophilicity) ~2.1~2.5Enhanced membrane permeability ; critical for intracellular targets (Hsp90) and Gram-positive bacterial entry.[1]
Phenolic pKa ~9.5–10.0~8.8–9.2Increased acidity . Stronger H-bond donor capability in the Hsp90 ATP-binding pocket.[1]
Metabolic Stability Moderate (Ring oxidation prone)HighBlocks CYP450-mediated oxidation at the electron-rich phenyl ring positions.[1]
Hammett Constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
0.000.06Electron-withdrawing nature deactivates the ring towards electrophilic metabolic attack.
Mechanistic SAR Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) drivers for the fluorinated scaffold.

SAR_Analysis Scaffold 2-(isoxazol-5-yl)phenol Core Scaffold Fluorine Fluorine Substitution (Position 5) Scaffold->Fluorine Modification pKa pKa Modulation (Increased Acidity) Fluorine->pKa LogP Lipophilicity Boost (+0.4 LogP) Fluorine->LogP Metab Metabolic Blockade (Prevents Oxidation) Fluorine->Metab Hsp90 Hsp90 Binding (Stronger H-Bond Donor) pKa->Hsp90 Mechanistic Link Permeability Cellular Entry (Antimicrobial/Anticancer) LogP->Permeability HalfLife Extended Half-Life (In Vivo Stability) Metab->HalfLife

Figure 1: SAR impact of fluorination on the 2-(isoxazol-5-yl)phenol scaffold.

Biological Performance Comparison

A. Hsp90 Inhibition (Anticancer Activity)

The 2-(isoxazol-5-yl)phenol moiety mimics the resorcinol ring found in natural Hsp90 inhibitors like Radicicol.[1] The phenolic hydroxyl group is essential for forming a direct hydrogen bond with Asp93 in the Hsp90 N-terminal ATP binding pocket.

  • Non-Fluorinated : Exhibits good binding affinity but suffers from rapid glucuronidation and oxidative metabolism in liver microsomes.

  • Fluorinated :

    • Potency : The electron-withdrawing fluorine lowers the pKa of the adjacent phenol, making it a stronger hydrogen bond donor to Asp93. This often correlates with a lower IC50 (e.g., shifting from micromolar to nanomolar range in optimized derivatives like Luminespib analogs).

    • Selectivity : Fluorination can improve selectivity for the tumor-stress specific conformation of Hsp90 over cytosolic housekeeping isoforms.

B. Antimicrobial Activity

Isoxazolyl phenols exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane potential and inhibiting bacterial DNA gyrase.[1]

  • Non-Fluorinated : Moderate activity (MIC typically 25–50 µg/mL). Limited by poor penetration through the lipid bilayer.

  • Fluorinated :

    • Potency : The increased lipophilicity facilitates passive diffusion across the bacterial cell wall.

    • Data Insight : Fluorinated derivatives frequently demonstrate 2–4 fold lower MIC values (e.g., 6.25–12.5 µg/mL) against MRSA strains compared to their non-fluorinated counterparts.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare these variants, the following standardized protocols should be employed.

Protocol 1: Hsp90 Fluorescence Polarization (FP) Binding Assay

Objective : Determine the binding affinity (


) of the compounds to the Hsp90 N-terminal domain.
  • Reagents : Recombinant Hsp90ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     N-terminal domain, FITC-labeled Geldanamycin (tracer), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl
    
    
    
    , 0.01% Triton X-100).
  • Preparation : Dilute compounds (Fluorinated vs. Non-Fluorinated) in DMSO (10-point dose-response, starting at 100 µM).

  • Incubation : Mix 20 µL of Hsp90 protein (final conc. 10 nM) with 20 µL of tracer (final conc. 5 nM) and 1 µL of compound in a black 384-well plate.

  • Equilibration : Incubate for 3 hours at room temperature in the dark (equilibrium is critical for accurate

    
    ).
    
  • Measurement : Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Validation : The

    
     of the reference inhibitor (Geldanamycin) must fall within 2-fold of the literature value (typically ~20 nM) for the assay to be valid.
    
Protocol 2: Metabolic Stability (Microsomal Stability Assay)

Objective : Quantify the intrinsic clearance (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) difference caused by fluorination.
  • System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction : Pre-incubate compound (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiation : Add NADPH-regenerating system.

  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis : LC-MS/MS quantification of parent compound remaining.

  • Calculation : Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The fluorinated variant should exhibit a

      
       > 2x that of the non-fluorinated parent.
      

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for validating the "Fluorine Effect" in this scaffold.

Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_ADME Phase 2: ADME/Tox Start Compound Library (F-Variant vs Control) PhysChem PhysChem Assay (LogP, pKa, Sol) Start->PhysChem Binding Target Binding (Hsp90 FP Assay) PhysChem->Binding Micro Antimicrobial Screen (MIC vs MRSA) PhysChem->Micro MetaStab Metabolic Stability (HLM t1/2) Binding->MetaStab Hit Confirmation Micro->MetaStab CytoTox Cytotoxicity (HepG2 IC50) MetaStab->CytoTox Decision Lead Selection Criteria: Potency > 5x Control Stability > 2x Control CytoTox->Decision

Figure 2: Validation workflow for comparing fluorinated vs. non-fluorinated isoxazolyl phenols.[1]

References

  • Eccles, S. A., et al. (2008). "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis."[2] Cancer Research.[1][3] Link

  • Cheung, K. M., et al. (2010). "The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Zhu, J., et al. (2024).[4] "Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents." RSC Advances. Link

  • BenchChem Technical Support . (2025). "The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide." Link[1]

Sources

Validation

Comparative Pharmacokinetics: 5-Fluoro-2-(isoxazol-5-yl)phenol Derivatives vs. Benzoxazole Standards

This guide provides a comparative pharmacokinetic (PK) analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol derivatives, evaluating their potential as Transthyretin (TTR) Kinetic Stabilizers against the current clinical standard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative pharmacokinetic (PK) analysis of 5-Fluoro-2-(isoxazol-5-yl)phenol derivatives, evaluating their potential as Transthyretin (TTR) Kinetic Stabilizers against the current clinical standard, Tafamidis .

Executive Summary & Therapeutic Context

5-Fluoro-2-(isoxazol-5-yl)phenol represents a class of "bioisosteric" TTR stabilizers designed to treat Transthyretin Amyloidosis (ATTR). While the clinical gold standard, Tafamidis (a benzoxazole carboxylic acid), effectively stabilizes the TTR tetramer to prevent amyloidogenesis, its acidic nature (


) limits its distribution into the Central Nervous System (CNS)—a critical drawback for treating oculoleptomeningeal amyloidosis.

The isoxazol-5-yl phenol scaffold replaces the carboxylic acid with a phenol moiety. This structural modification fundamentally alters the pharmacokinetic profile, specifically targeting:

  • CNS Penetration: Increasing lipophilicity and reducing ionization at physiological pH.

  • Metabolic Susceptibility: Introducing a phenolic hydroxyl group, which serves as a "soft handle" for Phase II conjugation (Glucuronidation), presenting a PK challenge compared to the metabolically stable benzoxazole.

This guide compares the PK properties of these derivatives against Tafamidis, providing experimental frameworks to validate their efficacy and metabolic stability.

Physicochemical Drivers of Pharmacokinetics

The pharmacokinetic divergence between the 5-Fluoro-2-(isoxazol-5-yl)phenol derivatives (Candidate) and Tafamidis (Standard) is driven by their acid-base chemistry and lipophilicity.

Table 1: Comparative Physicochemical Profile
PropertyTafamidis (Standard)5-Fluoro-2-(isoxazol-5-yl)phenol (Candidate)PK Implication
Core Scaffold Benzoxazole Carboxylic AcidPhenyl-IsoxazoleIsoxazole improves solubility relative to pure biaryls.
Ionization (

)
~4.4 (Acidic)~8.5 - 9.5 (Weakly Acidic/Neutral)Candidate is largely unionized at pH 7.4, favoring tissue/CNS permeation. Standard is >99% ionized, restricting it to plasma/extracellular fluid.
LogP (Lipophilicity) ~3.8~2.9 - 3.2Lower LogP of the candidate suggests reduced non-specific binding, though the phenol increases Phase II liability.
H-Bond Donors 1 (Carboxyl OH)1 (Phenolic OH)Both mimic Thyroxine (T4) binding; Phenol acts as the H-bond donor in the T4 pocket.
PSA (Polar Surface Area) ~60 Ų~50 ŲLower PSA in the candidate supports better Blood-Brain Barrier (BBB) crossing.

Pharmacokinetic Performance Analysis

A. Absorption & Bioavailability
  • Tafamidis: High oral bioavailability (>90%) due to rapid dissolution of the salt form and high permeability.

  • Isoxazole-Phenol Derivatives:

    • Challenge: Phenols often suffer from significant first-pass metabolism (presystemic glucuronidation) in the intestine and liver.

    • Optimization: The 5-Fluoro substitution is critical. Fluorine substitution (para or ortho to the hydroxyl) blocks metabolic oxidation (CYP450) and modulates the

      
       of the phenol, potentially increasing metabolic stability compared to a non-fluorinated analog.
      
B. Distribution (The TTR Binding Paradox)

TTR stabilizers rely on "negative cooperativity." They must bind TTR in the plasma to stabilize it, but high plasma protein binding (PPB) usually restricts tissue distribution.

  • Mechanism: Both compounds bind to the thyroxine (T4) binding pockets at the TTR dimer-dimer interface.

  • Differentiation:

    • Tafamidis: Binds TTR with high affinity (

      
      ) and high selectivity over Albumin.
      
    • Isoxazole-Phenol: Must demonstrate selectivity. Phenols are prone to binding Human Serum Albumin (HSA) non-specifically. If the candidate binds HSA too strongly (

      
      ), the free fraction available to stabilize TTR in the CSF or myocardium may be insufficient.
      
C. Metabolism & Elimination (The Critical Differentiator)

This is the primary failure mode for phenol-based drugs.

  • Pathway:

    • Tafamidis: Metabolically inert. Eliminated largely unchanged or via acyl-glucuronidation (slow). Half-life

      
       60 hours.
      
    • Isoxazole-Phenol: The phenolic -OH is a prime substrate for UGT1A1 and UGT1A9 (Glucuronidation) and Sulfotransferases (SULTs) .

    • Risk: Rapid conversion to the O-glucuronide leads to rapid renal clearance, potentially shortening the half-life to < 4 hours unless sterically hindered or electronically deactivated by the Fluorine atom.

Visualizing the Mechanism & PK Fate

The following diagram illustrates the parallel pathways of TTR stabilization (Therapeutic Goal) vs. Metabolic Clearance (PK Liability).

TTR_PK_Pathway Drug 5-Fluoro-2-(isoxazol-5-yl)phenol (Oral Dose) Intestine Intestinal Absorption Drug->Intestine Liver Hepatic Metabolism (Phase I/II) Intestine->Liver Portal Vein Plasma Systemic Circulation (Free Drug) Liver->Plasma Bioavailability UGT UGT Enzymes (Glucuronidation) Liver->UGT High Liability (Phenol Group) TTR_Tetramer TTR Tetramer (Native State) Plasma->TTR_Tetramer Binding (Kd) BBB Blood-Brain Barrier Plasma->BBB High Lipophilicity Neutral Charge TTR_Complex Drug-TTR Complex (Stabilized) TTR_Tetramer->TTR_Complex Kinetic Stabilization Amyloid Amyloid Fibrils (Pathology) TTR_Tetramer->Amyloid Dissociation (If Untreated) Renal Renal Excretion (Glucuronide) UGT->Renal Rapid Clearance CNS CNS TTR Stabilization BBB->CNS CNS->TTR_Complex Target Engagement

Caption: Kinetic stabilization pathway of TTR versus the metabolic clearance liability (Glucuronidation) inherent to the phenol scaffold.

Experimental Protocols for Validation

To objectively compare the 5-Fluoro-2-(isoxazol-5-yl)phenol derivative against Tafamidis, the following self-validating protocols are required.

Protocol A: TTR Tetramer Stabilization Assay (Fluorescence Polarization)

Validates the core mechanism of action.

  • Reagents: Recombinant Wild-Type TTR (

    
    ), Fluorescent Probe (e.g., Resveratrol-fluorophore or covalent probe), Test Compounds (0.1 - 10 
    
    
    
    ).
  • Method:

    • Incubate TTR with test compound for 30 min at 37°C.

    • Add denaturing agent (Urea 4M) to induce tetramer dissociation.

    • Monitor Fluorescence Polarization (FP) over 72 hours.

  • Readout: Stable tetramers maintain high polarization. Dissociated monomers show low polarization.

  • Success Metric: The candidate must show stabilization efficacy equivalent to Tafamidis at equimolar concentrations (

    
    ).
    
Protocol B: Metabolic Stability (Liver Microsomes)

Quantifies the "Phenol Liability".

  • System: Pooled Human Liver Microsomes (HLM) + NADPH (Phase I) + UDPGA (Phase II cofactor) . Crucial: Most standard screens omit UDPGA, missing the glucuronidation liability.

  • Workflow:

    • Incubate

      
       compound with HLM (0.5 mg/mL).
      
    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.[1]

  • Calculation: Plot ln(concentration) vs. time to determine

    
     (elimination rate constant).
    
    • 
      .
      
  • Target:

    
    . If 
    
    
    
    , the phenol is metabolically unstable.
Protocol C: Plasma Protein Binding (Equilibrium Dialysis)

Determines the "Free Fraction" (


).
  • Setup: Rapid Equilibrium Dialysis (RED) device. Chamber A: Plasma spiked with drug; Chamber B: PBS buffer.

  • Incubation: 4 hours at 37°C.

  • Analysis: LC-MS/MS of both chambers.

  • Significance: TTR stabilizers often have

    
    . However, if the isoxazole derivative binds Albumin too tightly (
    
    
    
    ), it may not effectively partition onto TTR (which is present at lower concentrations than Albumin).

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[2][3] Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

  • Johnson, S. M., et al. (2005). "Structure-based design of potent and selective transthyretin kinetic stabilizers." Journal of Medicinal Chemistry, 48(5), 1576-1587. (Foundational work on isoxazole/biaryl scaffolds).

  • Sigma-Aldrich. "5-Fluoro-2-(isoxazol-5-yl)phenol Product Specification & Safety Data."

  • Sant'Anna, R., et al. (2016). "Repositioning Tolcapone as a Potent Inhibitor of Transthyretin Amyloidogenesis and Associated Cellular Toxicity." Nature Communications, 7, 10787. (Discusses the PK of phenol/catechol-based TTR stabilizers).

  • TCI Chemicals. "4-Fluoro-2-(5-isoxazolyl)phenol Product Data."

Sources

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Retrosynthesis Analysis

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